limertinib (diTFA)
Description
BenchChem offers high-quality limertinib (diTFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about limertinib (diTFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H34ClF6N7O6 |
|---|---|
Molecular Weight |
774.1 g/mol |
IUPAC Name |
N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H32ClN7O2.2C2HF3O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21;2*3-2(4,5)1(6)7/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35);2*(H,6,7) |
InChI Key |
IVGBFMNVMSRDIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Limertinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Limertinib (also known as ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC). As an irreversible inhibitor, limertinib covalently binds to the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase domain. This targeted approach allows for potent and selective inhibition of both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs. Preclinical evidence also suggests its potential efficacy against EGFR exon 20 insertion mutations. This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize limertinib.
Core Mechanism of Action
Limertinib is designed to overcome the limitations of earlier-generation EGFR TKIs by specifically targeting the T790M "gatekeeper" mutation while sparing wild-type (WT) EGFR, thereby reducing off-target toxicities.[1] Its mechanism is centered on the formation of a covalent bond with the Cys797 residue in the EGFR active site, leading to irreversible inhibition of kinase activity.[2] This covalent interaction is a hallmark of third-generation EGFR TKIs and contributes to their high potency and prolonged duration of action.[1]
Targeting EGFR Mutations
Limertinib has shown potent inhibitory activity against the most common EGFR mutations found in NSCLC:
-
Sensitizing Mutations: These include deletions in exon 19 (del19) and the L858R point mutation in exon 21. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting tumor cell proliferation and survival.[2]
-
T790M Resistance Mutation: This mutation in exon 20 alters the ATP-binding pocket, reducing the affinity of first- and second-generation TKIs. Limertinib is specifically designed to effectively bind to and inhibit EGFR harboring the T790M mutation.[2]
-
Exon 20 Insertions: Preclinical studies indicate that limertinib also exhibits inhibitory activity against certain EGFR exon 20 insertion mutations, a heterogeneous group of mutations that are typically resistant to other EGFR TKIs.[3]
Downstream Signaling Inhibition
By inhibiting the kinase activity of mutant EGFR, limertinib effectively blocks the downstream signaling cascades that drive tumorigenesis. The two primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival.
Inhibition of these pathways by limertinib leads to cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells.
Quantitative Data
In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of limertinib against various EGFR genotypes and NSCLC cell lines.
| Target/Cell Line | Genotype | IC50 (nM) |
| Biochemical Assays | ||
| EGFR | L858R/T790M | 0.3 |
| EGFR | T790M | 0.5 |
| EGFR | exon 19 deletion | 0.5 |
| EGFR | Wild-Type | 6.0 |
| EGFR | D770_N771insNPG | 1.5 |
| Cell-Based Assays | ||
| NCI-H1975 | L858R/T790M | 12 |
| PC-9 | exon 19 deletion | 6 |
| HCC827 | exon 19 deletion | 2 |
Data sourced from MedchemExpress and TargetMol product descriptions based on preclinical studies.[2][4]
Clinical Efficacy
Limertinib has undergone rigorous clinical evaluation, demonstrating promising efficacy in patients with EGFR-mutated NSCLC.
Table 2.1: Efficacy Data from Phase 2b Study (NCT03502850) in Patients with EGFR T790M-mutated NSCLC [1][5]
| Endpoint | Overall Population (N=301) | Patients with CNS Metastases (n=99) |
| Objective Response Rate (ORR) | 68.8% (95% CI: 63.2-74.0) | 65.9% |
| Disease Control Rate (DCR) | 92.4% (95% CI: 88.8-95.1) | Not Reported |
| Median Progression-Free Survival (PFS) | 11.0 months (95% CI: 9.7-12.4) | 10.6 months |
| Median Duration of Response (DoR) | 11.1 months (95% CI: 9.6-13.8) | Not Reported |
Table 2.2: Efficacy Data from Phase 3 Study (NCT04143607) - Limertinib vs. Gefitinib in First-Line Treatment [6][7]
| Endpoint | Limertinib | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 20.7 months | 9.7 months | 0.44 (0.34-0.58) | < 0.0001 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol outlines a general method for determining the IC50 of limertinib against purified EGFR kinase domains.
-
Plate Coating: 96-well ELISA plates are pre-coated with 20 µg/ml Poly (Glu, Tyr) 4:1 as a substrate.[8]
-
Reaction Mixture Preparation: A reaction buffer containing ATP at a concentration near the Km for the specific EGFR kinase is prepared.[9]
-
Compound Addition: Limertinib is serially diluted to various concentrations and added to the wells.
-
Enzyme Addition: The purified EGFR kinase (e.g., D770_N771insNPG) is added to initiate the reaction.[8]
-
Incubation: The plate is incubated for 60 minutes at 37°C to allow for the phosphorylation reaction.[8]
-
Detection: The level of phosphorylation is detected using a specific antibody against the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Data Analysis: Absorbance is measured using a microplate reader. The inhibitory rate is calculated, and IC50 values are determined by fitting the data to a dose-response curve.[8]
Cell-Based Proliferation Assay (MTT/XTT)
This protocol describes a common method to assess the effect of limertinib on the proliferation of NSCLC cell lines.
-
Cell Seeding: NSCLC cells (e.g., NCI-H1975, PC-9, HCC827) are seeded in 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.[10]
-
Compound Treatment: Cells are treated with various concentrations of limertinib or a vehicle control (e.g., DMSO).[10]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT or XTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the tetrazolium salt into a colored formazan product.[11]
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[11]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This protocol details the detection of apoptosis induced by limertinib.
-
Cell Treatment: NSCLC cells are treated with different concentrations of limertinib for various time points (e.g., 24, 48, 72 hours).[8]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in 1X Binding Buffer.[12]
-
Staining: Fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension.[12]
-
Incubation: The cells are incubated for 10-15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of limertinib in vivo.
-
Cell Implantation: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously injected with NSCLC cells (e.g., BaF3 cells engineered to express mutant EGFR).[3][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. Limertinib is administered orally at specified doses (e.g., 15, 25, 50 mg/kg, once daily).[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting).[3]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of limertinib on EGFR pathway proteins.
-
Cell Lysis: NSCLC cells, treated with limertinib, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Visualizations
Signaling Pathways
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 4. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Combined Transcriptomic and Proteomic Profiling to Unravel Osimertinib, CARP-1 Functional Mimetic (CFM 4.17) Formulation and Telmisartan Combo Treatment in NSCLC Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Limertinib: A Third-Generation EGFR TKI
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Limertinib (also known as ASK120067) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of limertinib, tailored for researchers, scientists, and drug development professionals.
The Rationale for a Third-Generation EGFR TKI
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, have shown considerable efficacy in NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions and L858R).[3][4] However, the majority of patients inevitably develop resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4][5] This mutation increases the ATP affinity of the receptor, rendering first and second-generation TKIs less effective.[6] Third-generation EGFR TKIs were specifically designed to overcome this resistance mechanism by potently and selectively inhibiting EGFR with the T790M mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[4][7][8]
Discovery and Mechanism of Action of Limertinib
Limertinib was developed as a novel third-generation EGFR TKI with potent activity against both activating EGFR mutations and the T790M resistance mutation.[1] It acts as an irreversible inhibitor, forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[7] This covalent modification leads to sustained inhibition of EGFR signaling.
Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[9][10] In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumorigenesis.[3][10] Limertinib's inhibition of mutant EGFR effectively blocks these downstream signals, leading to tumor cell apoptosis and growth inhibition.
Caption: EGFR signaling pathway and the point of inhibition by limertinib.
Preclinical Evaluation
In Vitro Kinase and Cell-Based Assays
Limertinib has demonstrated potent and selective inhibitory activity against various EGFR mutations in both biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of Limertinib
| Assay Type | Target/Cell Line | Mutation Status | IC50 (nM) | Reference |
| Kinase Assay | EGFR | L858R/T790M | 0.3 | [11] |
| Kinase Assay | EGFR | T790M | 0.5 | [11] |
| Kinase Assay | EGFR | exon19del | 0.5 | [11] |
| Kinase Assay | EGFR | Wild-Type | 6.0 | [11] |
| Cell Proliferation | NCI-H1975 | L858R/T790M | 12 | [11] |
| Cell Proliferation | PC-9 | exon19del | 6 | [11] |
| Cell Proliferation | HCC827 | exon19del | 2 | [11] |
| Cell Proliferation | A431 | Wild-Type | 338 | [11] |
In Vivo Xenograft Models
In vivo studies using NSCLC xenograft models have confirmed the anti-tumor efficacy of limertinib.
Table 2: In Vivo Efficacy of Limertinib in Xenograft Models
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1975 Xenograft | Limertinib | 5 mg/kg, once daily | 85.7% | [11] |
| NCI-H1975 Xenograft | Limertinib | 10 mg/kg, once daily | 99.3% | [11] |
| BaF3-EGFR insNPG Xenograft | Limertinib | Not specified | Significant tumor regression |
Clinical Development
Limertinib has undergone extensive clinical evaluation, leading to its approval in China for the treatment of patients with locally advanced or metastatic NSCLC with EGFR T790M mutation.[2][12][13]
Phase IIb Study (NCT03502850)
This multicenter, single-arm study evaluated the efficacy and safety of limertinib in patients with locally advanced or metastatic EGFR T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.[1][14]
Table 3: Efficacy Results from the Phase IIb Study of Limertinib
| Endpoint | All Patients (n=301) | Patients with CNS Metastases (n=99) | Reference |
| ORR (IRC-assessed) | 68.8% (95% CI 63.2-74.0) | 64.6% (95% CI 54.4-74.0) | [12][14] |
| DCR (IRC-assessed) | 92.4% (95% CI 88.8-95.1) | - | [12][14] |
| Median PFS | 11.0 months (95% CI 9.7-12.4) | 9.7 months (95% CI 5.9-11.6) | [14] |
| Median DOR | 11.1 months (95% CI 9.6-13.8) | 9.6 months (95% CI 8.1-15.2) | [14] |
| Median OS | Not Reached | - | [14] |
| CNS-ORR | - | 56.1% (for 41 evaluable patients) | [14] |
| Median CNS-PFS | - | 10.6 months | [14] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; DOR: Duration of Response; OS: Overall Survival; CNS: Central Nervous System; IRC: Independent Review Committee.
Safety Profile
The safety profile of limertinib is generally manageable and consistent with other third-generation EGFR TKIs. The most common adverse drug reactions (ADRs) reported in the Phase IIb study were diarrhea, anemia, rash, and decreased appetite.[14] Grade ≥3 ADRs occurred in 34.6% of patients, with the most common being diarrhea (13.0%).[14]
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of limertinib against various EGFR kinase mutants and wild-type EGFR.
-
Methodology: A common method is an enzyme-linked immunosorbent assay (ELISA)-based kinase activity assay.
-
Coat 96-well plates with a substrate for EGFR kinase (e.g., Poly(Glu, Tyr) 4:1).
-
Add a solution containing ATP and varying concentrations of limertinib to the wells.
-
Initiate the kinase reaction by adding the recombinant EGFR enzyme (e.g., L858R/T790M, T790M, exon19del, or WT).
-
Incubate to allow for phosphorylation of the substrate.
-
Detect the level of substrate phosphorylation using a specific antibody and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Measure the absorbance or fluorescence and calculate the percentage of inhibition at each limertinib concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of limertinib on NSCLC cell lines with different EGFR mutation statuses.
-
Methodology:
-
Seed NSCLC cells (e.g., NCI-H1975, PC-9, HCC827, A431) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of limertinib and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis in NSCLC cells following limertinib treatment.
-
Methodology:
-
Treat NSCLC cells with limertinib at various concentrations and for different durations.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for EGFR Phosphorylation
-
Objective: To evaluate the effect of limertinib on the phosphorylation of EGFR and its downstream signaling proteins.
-
Methodology:
-
Treat NSCLC cells with limertinib for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
In Vivo Xenograft Study
-
Objective: To assess the in vivo anti-tumor activity of limertinib.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., NCI-H1975) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer limertinib (formulated for oral gavage) or vehicle control daily.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: Tumors can be excised for analysis of target engagement (e.g., Western blot for p-EGFR).
-
Drug Development Workflow
The development of a third-generation EGFR TKI like limertinib follows a structured workflow from initial discovery to clinical application.
Caption: A generalized workflow for the development of a targeted therapy like limertinib.
Conclusion
Limertinib has emerged as a valuable therapeutic agent for NSCLC patients with EGFR T790M-mediated resistance. Its potent and selective inhibition of mutant EGFR, coupled with a manageable safety profile, underscores the success of the rational drug design approach for third-generation TKIs. Ongoing and future research will likely explore its role in other EGFR-mutant NSCLC settings and in combination with other targeted therapies to further improve patient outcomes.
References
- 1. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. bosterbio.com [bosterbio.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. NCI-H1975 Cells [cytion.com]
- 6. researchgate.net [researchgate.net]
- 7. elabscience.com [elabscience.com]
- 8. SDS-PAGE and Western-blot [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. kumc.edu [kumc.edu]
- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Limertinib: A Technical Deep Dive into its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limertinib (also known as ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC).[1][2][3] This technical guide provides an in-depth overview of its target profile, kinase selectivity, and the methodologies used for its characterization. Limertinib is designed to target sensitizing EGFR mutations, the T790M resistance mutation, and has also shown preclinical activity against EGFR exon 20 insertions.[2][4] It has received approval in China for both first-line treatment of NSCLC with EGFR exon 19 deletions or L858R mutations, and for patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.
Target Profile and Mechanism of Action
Limertinib is a potent and selective inhibitor of mutant EGFR.[4] Its mechanism of action is centered on the irreversible covalent modification of a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[5][6] This covalent binding allows for sustained inhibition of EGFR signaling.
Primary Targets
Limertinib is highly active against clinically relevant EGFR mutations:
-
Sensitizing Mutations: Exon 19 deletions and the L858R point mutation.
-
Resistance Mutation: The T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.
-
Exon 20 Insertions: Preclinical data shows potent activity against certain EGFR exon 20 insertion mutations, which are typically resistant to earlier generation TKIs.[2][5]
The targeted inhibition of these mutant forms of EGFR leads to the suppression of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting tumor cell proliferation and survival.
Kinase Selectivity Profile
A comprehensive, publicly available kinome scan of limertinib has not been published. However, available data indicates a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which is a key characteristic of third-generation EGFR TKIs, leading to a more favorable therapeutic window compared to earlier generation inhibitors.[4]
Quantitative Kinase Inhibition Data
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| EGFR T790M | 0.3 | Biochemical | [4] |
| EGFR WT | 6.0 | Biochemical | [4] |
| EGFR D770_N771insNPG | 1.5 | ELISA-based Kinase Assay | [2][6] |
| BTK | 2.1 | ELISA | [1] |
| ITK | 0.4 | ELISA | [1] |
IC50: Half-maximal inhibitory concentration.
The data demonstrates that limertinib is a highly potent inhibitor of the T790M mutant EGFR, with approximately 20-fold selectivity over wild-type EGFR.[4] Interestingly, studies have also revealed potent inhibitory activity against Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), suggesting potential for off-target effects or opportunities for therapeutic applications in other diseases.[1]
Signaling Pathway Inhibition
Limertinib effectively blocks the phosphorylation of EGFR and downstream signaling components. This has been demonstrated through Western blot analysis in cell lines expressing EGFR mutations.
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the activity of limertinib.
In Vitro Kinase Activity Assay (ELISA-based)
This assay is used to determine the direct inhibitory effect of limertinib on the enzymatic activity of purified kinase proteins.
-
Plate Coating: 96-well ELISA plates are pre-coated with a substrate, such as Poly (Glu, Tyr) 4:1, which serves as the target for phosphorylation by the kinase.
-
Reaction Mixture Preparation: A reaction buffer containing ATP is prepared.
-
Compound Addition: Serial dilutions of limertinib (or other test compounds) are added to the wells.
-
Enzyme Addition: The purified kinase protein (e.g., EGFR D770_N771insNPG) is added to initiate the phosphorylation reaction.
-
Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.
-
Detection: The level of substrate phosphorylation is quantified using a standard ELISA procedure, which typically involves a primary antibody that recognizes the phosphorylated substrate and a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation.
-
Data Analysis: The absorbance is measured, and the inhibitory rate is calculated. IC50 values are determined from the dose-response curves.[2][5]
Cell-Based Assays
Cell Proliferation Assay
This assay assesses the effect of limertinib on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., BaF3 cells engineered to express mutant EGFR) are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of limertinib.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and IC50 values are calculated to determine the concentration of limertinib required to inhibit cell growth by 50%.
Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis: Cells treated with or without limertinib are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized.[2][5]
Acquired Resistance to Limertinib
As with other targeted therapies, acquired resistance to limertinib is an anticipated clinical challenge. While specific data on acquired resistance mechanisms to limertinib are not yet extensively published, potential mechanisms can be extrapolated from what is known about other third-generation EGFR TKIs, such as osimertinib.
Potential On-Target Resistance Mechanisms:
-
EGFR C797S Mutation: This is the most well-characterized on-target resistance mechanism to third-generation EGFR TKIs. The C797S mutation alters the cysteine residue to which irreversible inhibitors like limertinib bind, preventing covalent modification and rendering the drug ineffective.
Potential Off-Target Resistance Mechanisms:
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. Common bypass tracks include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase.
-
HER2 Amplification: Overexpression of another member of the ErbB family.
-
Activation of the RAS-MAPK Pathway: Through mutations in genes such as KRAS or BRAF.
-
-
Histologic Transformation: The transformation of NSCLC to other histologies, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.
Further clinical studies and real-world evidence will be crucial to fully elucidate the landscape of acquired resistance to limertinib.
Conclusion
Limertinib is a potent, third-generation EGFR TKI with a well-defined target profile against sensitizing and T790M-resistant EGFR mutations. Its high selectivity for mutant over wild-type EGFR is a key feature, although its activity against other kinases like BTK and ITK warrants further investigation. The methodologies for its preclinical characterization are standard in the field of kinase inhibitor development. Understanding the potential mechanisms of acquired resistance will be critical for optimizing its clinical use and developing next-generation therapeutic strategies.
References
- 1. ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 3. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Activity of Limertinib on EGFR T790M Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of limertinib (ASK120067), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with a specific focus on its efficacy against the EGFR T790M mutation. This mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[1][2]
Introduction to Limertinib and the EGFR T790M Mutation
The landscape of NSCLC treatment has been revolutionized by targeted therapies against activating mutations in the EGFR gene. However, the efficacy of early-generation TKIs is often limited by the emergence of resistance mutations, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases of acquired resistance.[2][3] Limertinib is a novel, orally administered, third-generation EGFR TKI designed to selectively and irreversibly inhibit both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[1][4][5][6][7] This selectivity profile is intended to provide a wider therapeutic window and reduce the toxicities associated with non-specific EGFR inhibition.[8] Limertinib has received approval in China for the treatment of patients with locally advanced or metastatic NSCLC harboring the EGFR T790M mutation.[9]
Quantitative Analysis of In Vitro Inhibitory Activity
The in vitro potency of limertinib has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity against EGFR T790M and other relevant EGFR variants.
Table 1: Biochemical Inhibitory Activity of Limertinib against EGFR Kinases
| EGFR Variant | IC50 (nM) | Assay Type | Reference |
| EGFR T790M | 0.3 | Kinase Assay | [4][6] |
| EGFR WT | 6.0 | Kinase Assay | [4][6] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of limertinib required to inhibit 50% of the kinase activity.
Table 2: Cellular Anti-proliferative Activity of Limertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type | Reference |
| H1975 | L858R/T790M | 5 | Cell Viability | [2] |
| PC-9ER | Exon 19 del/T790M | 13 | Cell Viability | [2] |
These cell lines are established models for studying acquired resistance to EGFR TKIs mediated by the T790M mutation.
Mechanism of Action and Signaling Pathway Inhibition
Limertinib functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[10][11] This covalent modification permanently inactivates the receptor, thereby blocking its downstream signaling.
The binding of ligands such as EGF to the EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of intracellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary oncogenic signaling pathways driven by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12][13][14] The T790M mutation confers resistance by increasing the ATP-binding affinity of the EGFR kinase domain, which reduces the potency of first- and second-generation TKIs. Limertinib is designed to overcome this by its covalent binding mechanism.
By inhibiting the phosphorylation of EGFR T790M, limertinib effectively downregulates the activation of these key downstream pathways, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[1][4]
References
- 1. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive conformation of the lung cancer drug osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Profiling of Phospho-AKT, Phospho-mTOR, Phospho-MAPK and EGFR in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Limertinib's Efficacy and Mechanism of Action Against EGFR Exon 19 Deletions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limertinib (ASK120067), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the common exon 19 deletions. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the use of limertinib in this patient population. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to EGFR Exon 19 Deletions and Limertinib
EGFR exon 19 deletions are activating mutations that account for a significant portion of EGFR-mutated NSCLC and are established predictive biomarkers for sensitivity to EGFR TKIs. These deletions lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. Limertinib is an irreversible, third-generation EGFR TKI designed to potently and selectively inhibit EGFR-sensitizing mutations, including exon 19 deletions, as well as the T790M resistance mutation, while sparing wild-type EGFR.
Preclinical Profile of Limertinib in EGFR Exon 19 Deletion Models
In Vitro Potency and Selectivity
Limertinib has demonstrated potent inhibitory activity against EGFR exon 19 deletion mutations in both enzymatic and cellular assays.
Table 1: In Vitro Inhibitory Activity of Limertinib
| Assay Type | Target/Cell Line | Mutation Status | IC50 (nM) | Citation |
| Kinase Assay | EGFR | Exon 19 deletion | 0.5 | [1][2] |
| Kinase Assay | EGFR | L858R/T790M | 0.3 | [1][2] |
| Kinase Assay | EGFR | T790M | 0.5 | [1][2] |
| Kinase Assay | EGFR | Wild-Type | 6.0 | [1][2] |
| Cell Proliferation | PC-9 | Exon 19 deletion | 6 | [2] |
| Cell Proliferation | HCC827 | Exon 19 deletion | 2 | [2] |
| Cell Proliferation | NCI-H1975 | L858R/T790M | 12 | [2] |
Inhibition of Downstream Signaling
Limertinib effectively suppresses the phosphorylation of EGFR and key downstream signaling proteins, AKT and ERK, in EGFR-mutant NSCLC cell lines. In NCI-H1975 cells, which harbor the L858R and T790M mutations, limertinib inhibited the phosphorylation of EGFR, AKT, and ERK at concentrations as low as 0.1-1 nM.[1]
In Vivo Antitumor Activity
In a preclinical xenograft model using NCI-H1975 cells, oral administration of limertinib resulted in significant, dose-dependent tumor growth inhibition.[1] A dose of 10 mg/kg once daily led to a tumor growth inhibition (TGI) of 99.3%, which was comparable to the efficacy of osimertinib.[1]
Clinical Efficacy of Limertinib in EGFR Exon 19 Deletion-Positive NSCLC
The efficacy and safety of limertinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR-sensitizing mutations, including exon 19 deletions, were evaluated in a multicenter, randomized, double-blind, phase 3 clinical trial (NCT04143607).
Table 2: Efficacy of Limertinib vs. Gefitinib in a Phase 3 Trial (NCT04143607)
| Endpoint | Limertinib (n=168) | Gefitinib (n=169) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 20.7 months | 9.7 months | 0.44 (0.34–0.58) | <0.0001 |
| Median CNS PFS in patients with baseline CNS metastases | 20.7 months | 7.1 months | 0.28 (0.10–0.82) | 0.0136 |
The safety profile of limertinib was manageable and consistent with other third-generation EGFR TKIs.
Experimental Protocols
Preclinical Methodologies
4.1.1. In Vitro Kinase Inhibition Assay The inhibitory activity of limertinib against various EGFR kinase domains was assessed using an enzyme-linked immunosorbent assay (ELISA). Recombinant EGFR proteins were incubated with limertinib at varying concentrations in the presence of a substrate (e.g., poly(Glu, Tyr) 4:1) and ATP. The extent of substrate phosphorylation was quantified using a specific antibody and a colorimetric detection method. IC50 values were calculated from the dose-response curves.
4.1.2. Cell Lines and Culture NSCLC cell lines harboring EGFR exon 19 deletions (e.g., PC-9, HCC827) and other mutations (e.g., NCI-H1975) were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
4.1.3. Cell Proliferation Assay The antiproliferative activity of limertinib was determined using a standard method such as the MTS or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with serially diluted concentrations of limertinib for 72 hours. Cell viability was measured, and IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
4.1.4. Western Blot Analysis To assess the effect of limertinib on EGFR signaling, cells were treated with the compound for a specified time. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
References
Preclinical Evaluation of Limertinib in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limertinib (formerly ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical studies.[1] This technical guide provides a comprehensive overview of the preclinical evaluation of limertinib in xenograft models, with a focus on its efficacy in non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. The data presented herein is compiled from publicly available research and is intended to provide a detailed resource for researchers and drug development professionals.
Core Efficacy Data in Cell Line-Derived Xenograft Models
The primary preclinical in vivo efficacy of limertinib has been demonstrated in a cell line-derived xenograft (CDX) model using BaF3 cells engineered to express an EGFR exon 20 insertion mutation (insNPG).[2]
Tumor Growth Inhibition in BaF3-EGFR insNPG Xenograft Model
Oral administration of limertinib resulted in a dose-dependent inhibition of tumor growth in a subcutaneous BaF3-EGFR insNPG xenograft model in nude mice.[2] The table below summarizes the key findings from an 8-day study.
| Treatment Group | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Oral | - |
| Limertinib | 15 | Oral | 32.5% |
| Limertinib | 25 | Oral | 48.5% |
| Limertinib | 50 | Oral | 65.9% |
| Erlotinib | 50 | Oral | No significant activity |
Table 1: Summary of Limertinib Efficacy in BaF3-EGFR insNPG Xenograft Model. Data sourced from Zhang et al., 2022.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of preclinical findings.
BaF3-EGFR insNPG Xenograft Study Protocol
1. Cell Line:
-
BaF3 cells, a murine pro-B cell line, were engineered to express the human EGFR exon 20 insertion mutation D770_N771insNPG.
2. Animal Model:
-
Nude mice were used for the subcutaneous implantation of the BaF3-EGFR insNPG cells.[2] The specific strain and sex of the mice, as well as the number of animals per treatment group, were not detailed in the available literature.
3. Tumor Implantation:
-
BaF3-EGFR insNPG cells were implanted subcutaneously into the mice.
4. Treatment:
-
Once tumors were established, mice were randomized into treatment and control groups.
-
Limertinib was administered orally once daily at doses of 15, 25, and 50 mg/kg for 8 consecutive days.[2]
-
A vehicle control group and a comparator arm with erlotinib (50 mg/kg/day, oral) were included in the study.[2]
5. Efficacy Evaluation:
-
Tumor volume was monitored every 2-3 days throughout the study.[2] The precise method for tumor volume measurement was not specified.
-
At the end of the 8-day treatment period, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control.
6. Pharmacodynamic Analysis:
-
Western blot analysis was performed on tumor lysates to measure the phosphorylation levels of EGFR.[2]
Mechanism of Action: Signaling Pathway Inhibition
Limertinib exerts its anti-tumor effects by directly targeting and inhibiting the kinase activity of mutant EGFR.[3] This inhibition blocks downstream signaling pathways that are critical for tumor cell proliferation and survival.
EGFR Signaling Pathway and Limertinib's Point of Intervention
Figure 1: Limertinib's mechanism of action on the EGFR signaling pathway.
Preclinical evidence demonstrates that limertinib treatment leads to a significant reduction in the phosphorylation of EGFR in xenograft tumors.[2] This inhibition of EGFR signaling subsequently induces apoptosis, as evidenced by the increased cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[1]
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical xenograft study evaluating the efficacy of an oral anti-cancer agent like limertinib.
Figure 2: Experimental workflow for the BaF3-EGFR insNPG xenograft study.
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are increasingly utilized in preclinical research to better recapitulate the heterogeneity of human tumors.[4] However, a comprehensive search of publicly available literature did not yield any specific preclinical studies evaluating limertinib in NSCLC patient-derived xenograft models. The development and characterization of limertinib's efficacy in a panel of well-annotated NSCLC PDX models would be a valuable next step in its preclinical assessment.
Conclusion
The preclinical data available for limertinib in xenograft models robustly supports its potent and selective anti-tumor activity against NSCLC with EGFR exon 20 insertion mutations. The dose-dependent tumor growth inhibition observed in the BaF3-EGFR insNPG CDX model, coupled with the clear mechanism of action involving the inhibition of EGFR phosphorylation and induction of apoptosis, provides a strong rationale for its clinical development. Future preclinical investigations in patient-derived xenograft models will be instrumental in further delineating the spectrum of its activity and identifying potential biomarkers of response.
References
- 1. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]
Limertinib's Impact on EGFR Downstream Signaling Pathways: A Technical Guide
Introduction
Limertinib, also known as ASK120067, is an orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has been approved in China for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation, as well as for the first-line treatment of NSCLC with EGFR exon 19 deletions or exon 21 L858R mutations.[3][4][5][6] Like other third-generation EGFR TKIs, limertinib is designed to selectively and irreversibly inhibit EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby offering a wider therapeutic window and potentially reduced side effects.[1][2][7]
The EGFR signaling network is a crucial regulator of cellular processes, including proliferation, survival, and differentiation.[][9][10] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. This activation triggers a cascade of downstream signaling events, primarily through the Ras-Raf-MEK-ERK (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathways.[10] Limertinib exerts its therapeutic effect by potently inhibiting the kinase activity of mutant EGFR, thereby blocking these downstream pro-survival signals.
Mechanism of Action
Limertinib functions as an irreversible inhibitor of the EGFR kinase domain. It forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR protein. This irreversible binding locks the receptor in an inactive state, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This targeted approach is particularly effective against the T790M mutation, which confers resistance to earlier generations of EGFR TKIs by increasing the receptor's affinity for ATP.[9]
Quantitative Analysis of Limertinib's Efficacy
The potency and selectivity of limertinib have been characterized through in vitro kinase assays and its anti-tumor activity has been demonstrated in both preclinical and clinical settings.
Table 1: In Vitro Kinase Inhibitory Activity of Limertinib
| Target Kinase | IC50 (nM) |
| EGFRT790M | 0.3[1] |
| EGFRWT | 6.0[1] |
IC50: Half-maximal inhibitory concentration. Data indicates high potency against the T790M resistance mutation with selectivity over wild-type EGFR.
Table 2: Anti-Proliferative Activity of Limertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Activity |
| NCI-H1975 | L858R/T790M | Potent anti-proliferation and induction of apoptosis.[7][11] |
| PC-9 | Exon 19 Deletion | Potent anti-proliferation activity.[7] |
| HCC827 | Exon 19 Deletion | Potent anti-proliferation activity.[7] |
| A431 | Wild-Type | Moderate or weak inhibition.[7][11] |
Table 3: Clinical Efficacy of Limertinib in EGFR T790M-Mutated NSCLC (Phase 2b Study)
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 68.8%[4][12][13] |
| Disease Control Rate (DCR) | 92.4%[4][12][13] |
| Median Progression-Free Survival (PFS) | 11.0 months[4][13] |
| Median Duration of Response (DoR) | 11.1 months[4][13] |
| CNS Best Overall Response Rate (ORR) | 65.9% (in patients with assessable CNS lesions)[4][12] |
Table 4: Clinical Efficacy of Limertinib vs. Gefitinib in First-Line Treatment of EGFR-Mutated NSCLC (Phase 3 Study)
| Efficacy Endpoint | Limertinib | Gefitinib |
| Median Progression-Free Survival (PFS) | 20.7 months[5][6] | 9.7 months[5][6] |
| Median CNS Progression-Free Survival (PFS) | 20.7 months[5][6] | 7.1 months[5][6] |
Impact on Core Signaling Pathways
Limertinib effectively suppresses the two primary signaling axes downstream of EGFR: the MAPK pathway and the PI3K/AKT pathway. Studies show that limertinib dose-dependently inhibits the phosphorylation of EGFR, which in turn blocks the activation of key downstream effectors AKT and ERK.[7][11] This inhibition is observed at concentrations as low as 0.1 nM, with near-complete inhibition at 1 to 10 nM in EGFR L858R/T790M mutant cells.[7]
This dual inhibition leads to potent anti-proliferative effects and the induction of apoptosis. The pro-apoptotic activity of limertinib is confirmed by the observed dose-dependent and time-dependent increase in the levels of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, which are key markers of apoptosis.[7][14]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the impact of limertinib on EGFR downstream signaling.
Western Blot Analysis for Protein Phosphorylation
This method is used to detect the phosphorylation status of EGFR and its downstream targets like AKT and ERK.
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., NCI-H1975) and allow them to adhere. Starve the cells in a serum-free medium for 12-24 hours. Treat the cells with varying concentrations of limertinib (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 2-6 hours). Stimulate with EGF (e.g., 50 ng/mL) for the final 15-30 minutes of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK, and their total protein counterparts) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., CCK-8)
This assay measures the anti-proliferative effect of limertinib.
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of limertinib for 72 hours.
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis after treatment.
-
Cell Treatment: Plate cells and treat with varying concentrations of limertinib for 24, 48, or 72 hours.[14]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mechanisms of Resistance
While limertinib is effective against the T790M mutation, acquired resistance can still emerge. Research into resistance mechanisms for ASK120067 (limertinib) has identified that hyperphosphorylation of Ack1 (Activated CDC42 Kinase 1) and subsequent activation of anti-apoptotic signaling via the AKT pathway can contribute to resistance.[7] Promisingly, preclinical studies have shown that combining limertinib with an Ack1 inhibitor can synergistically overcome this resistance both in vitro and in vivo.[7]
Conclusion
Limertinib is a potent, selective, and irreversible third-generation EGFR TKI that demonstrates significant clinical efficacy in NSCLC patients with EGFR-sensitizing and T790M resistance mutations. Its mechanism of action is centered on the direct inhibition of EGFR kinase activity, leading to a robust blockade of critical downstream signaling pathways, including the MAPK and PI3K/AKT cascades. This comprehensive inhibition of pro-survival signaling results in decreased cell proliferation and a significant induction of apoptosis in EGFR-mutant cancer cells. The detailed understanding of its molecular impact, supported by quantitative data and established experimental protocols, solidifies its role as a key therapeutic agent in the precision treatment of EGFR-driven lung cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 3. Limertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovent and ASK Pharm Jointly Announce NMPA Approval of Limertinib, a Third-generation EGFR TKI for the Treatment of Lung Cancer - BioSpace [biospace.com]
- 5. Innovent's Limertinib, a Third-gen EGFR TKI, Approved in China for First-line Lung Cancer Treatment [synapse.patsnap.com]
- 6. Innovent Announces NMPA Approval of Limertinib, a Third-generation EGFR TKI Collaborated with ASK Pharma, for the First-line Treatment of Lung Cancer [prnewswire.com]
- 7. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limertinib: A Novel Third-Generation EGFR-TKI Approved in China [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Molecular Basis of Limertinib's Selectivity for Mutant EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] Like other third-generation EGFR TKIs, limertinib was designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][3] This selectivity profile is crucial for minimizing off-target toxicities commonly associated with earlier generation EGFR inhibitors and achieving a wider therapeutic window. This technical guide provides an in-depth analysis of the molecular basis for limertinib's selectivity, supported by quantitative data, detailed experimental methodologies, and visualizations of key molecular interactions and pathways.
Molecular Mechanism of Action and Selectivity
Limertinib's mechanism of action is centered on the irreversible covalent inhibition of the EGFR kinase domain. This is achieved through the formation of a covalent bond between the acrylamide moiety of limertinib and the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[4] This covalent interaction is a hallmark of third-generation EGFR TKIs and is critical for their high potency and prolonged duration of action against mutant EGFR.
The selectivity of limertinib for mutant EGFR over WT EGFR is attributed to specific molecular interactions within the ATP-binding pocket, which are favored in the context of the T790M mutation. The T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs, involves the substitution of a smaller threonine residue with a bulkier methionine. This alteration sterically hinders the binding of earlier generation inhibitors. Conversely, third-generation inhibitors like limertinib are designed to accommodate this change and even leverage it for selective binding.
A computational model of limertinib bound to an EGFR mutant with an exon 20 insertion (insNPG) provides insights into the key interactions driving its binding and selectivity.[4] This model reveals two critical interactions:
-
Covalent Bond Formation: The acrylamide group of limertinib forms an irreversible covalent bond with the thiol group of the C797 residue.[4]
-
Hydrogen Bonding: The aminopyrimidine core of limertinib forms hydrogen bonds with the hinge residue Met793.[4]
While a crystal structure of limertinib with the more common L858R or exon 19 deletion mutants in the presence of T790M is not publicly available, the principles of its selectivity are understood to be similar to those of other third-generation inhibitors. The presence of the T790M mutation is thought to create a more favorable binding pocket for limertinib, enhancing its affinity for the mutant receptor compared to the wild-type.
Quantitative Analysis of Limertinib's Potency and Selectivity
The selectivity of limertinib is quantitatively demonstrated by its differential inhibitory activity against various EGFR isoforms and cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays and cell-based proliferation assays highlight its potent inhibition of mutant EGFR while exhibiting significantly less activity against wild-type EGFR.
In Vitro Kinase Inhibition
| EGFR Mutant | IC50 (nM) | Selectivity Ratio (WT/Mutant) |
| EGFRWT | 6.0 | 1 |
| EGFRT790M | 0.5 | 12 |
| EGFRL858R/T790M | 0.3 | 20 |
| EGFRexon19del | 0.5 | 12 |
Data sourced from MedchemExpress.[5]
Cellular Antiproliferative Activity
| Cell Line | EGFR Status | IC50 (nM) |
| NCI-H1975 | L858R/T790M | 12 |
| PC-9 | exon 19 deletion | 6 |
| HCC827 | exon 19 deletion | 2 |
| A431 | WT | 338 |
| LoVo | WT | >1000 |
| A549 | WT | 1541 |
Data sourced from MedchemExpress.[5]
These data clearly illustrate limertinib's high potency against clinically relevant EGFR mutations, including the T790M resistance mutation, with significantly higher IC50 values for wild-type EGFR cell lines, confirming its mutant-selective profile.
Signaling Pathways and Experimental Workflows
The binding of limertinib to mutant EGFR inhibits its kinase activity, thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of limertinib.
The preclinical evaluation of limertinib's efficacy and selectivity involves a series of standard in vitro and in vivo experiments.
Figure 2: General experimental workflow for preclinical evaluation of limertinib.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of limertinib. These protocols are based on standard techniques and information gathered from preclinical studies of limertinib.[4]
Biochemical Kinase Assay (ELISA-based)
This assay measures the direct inhibitory effect of limertinib on the enzymatic activity of purified EGFR kinase domains.
-
Plate Coating: 96-well ELISA plates are pre-coated with 20 µg/ml of a generic kinase substrate, such as Poly (Glu, Tyr) 4:1, and incubated overnight at 4°C. Plates are then washed with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Reaction Mixture Preparation: A kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) is prepared. Limertinib is serially diluted to various concentrations in this buffer.
-
Kinase Reaction: 50 µl of a 10 µM ATP solution is added to each well, followed by the addition of the serially diluted limertinib. The enzymatic reaction is initiated by adding the purified EGFR kinase (e.g., EGFR D770_N771insNPG). The reaction is allowed to proceed for 60 minutes at 37°C.
-
Detection: After the incubation, the plates are washed. A primary antibody that recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP) is added and incubated.
-
Signal Measurement: After another wash step, a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is measured at 492 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each limertinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8)
This assay assesses the effect of limertinib on the proliferation of cancer cell lines with different EGFR statuses.
-
Cell Seeding: Cancer cells (e.g., NCI-H1975, PC-9, A431) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of limertinib for 48-72 hours.
-
CCK-8 Addition: After the treatment period, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-2 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined.
Western Blot for EGFR Phosphorylation
This technique is used to confirm that limertinib inhibits the autophosphorylation of EGFR in a cellular context.
-
Cell Treatment: Cells are seeded in 6-well plates and grown to a suitable confluency. They are then serum-starved for 24 hours. Following starvation, cells are pre-treated with various concentrations of limertinib for 2 hours.
-
EGFR Stimulation: EGFR signaling is stimulated by adding 50 ng/mL of EGF for the last 15 minutes of the limertinib treatment.
-
Cell Lysis: Cells are washed with cold PBS and then lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) and an antibody for total EGFR as a loading control.
-
Detection: The membrane is washed and then incubated with a secondary antibody conjugated to HRP. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities for phospho-EGFR are normalized to the total EGFR band intensities to determine the extent of inhibition.
Conclusion
The molecular basis for limertinib's selectivity for mutant EGFR lies in its design as a third-generation, irreversible TKI. Its chemical structure allows for a covalent bond formation with C797 and favorable interactions within the ATP-binding pocket of EGFR, particularly in the presence of the T790M mutation. This leads to potent inhibition of mutant EGFR-driven signaling pathways while sparing wild-type EGFR, as demonstrated by the significant differences in IC50 values. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of limertinib and other next-generation EGFR inhibitors. A deeper understanding of these molecular interactions will be crucial for the development of even more selective and effective therapies for EGFR-mutant NSCLC and for overcoming emerging resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 3. revvity.com [revvity.com]
- 4. Interaction and molecular dynamics simulation study of Osimertinib (AstraZeneca 9291) anticancer drug with the EGFR kinase domain in native protein and mutated L844V and C797S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
limertinib (diTFA) solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of limertinib (diTFA), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and protocols for its use in research settings. Limertinib is a potent inhibitor of EGFR mutations, including T790M, exon 19 deletions, and exon 21 L858R substitutions, which are frequently observed in non-small cell lung cancer (NSCLC).
Solubility of Limertinib and its diTFA Salt
The solubility of a compound is a critical parameter for the design and execution of both in vitro and in vivo experiments. Below is a summary of the available solubility data for limertinib and its di-trifluoroacetic acid (diTFA) salt in common laboratory solvents. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as the presence of moisture can reduce the solubility of the compound.[1]
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| Limertinib | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 183.13 mM[1] |
| Ethanol | 8 mg/mL[1] | 14.65 mM | |
| Water | Insoluble[1] | - | |
| Limertinib (diTFA) | Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL | ≥ 258.36 mM |
Note: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial. For stock solutions, it is advisable to store them in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Signaling Pathway Targeted by Limertinib
Limertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which plays a central role in cell proliferation, survival, and differentiation. In cancer cells with activating EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell growth. Limertinib specifically targets these mutant forms of EGFR, thereby blocking downstream signaling cascades.
Caption: EGFR signaling pathway inhibited by Limertinib.
Experimental Protocols
Protocol 1: Preparation of Limertinib (diTFA) Stock Solution
This protocol describes the preparation of a high-concentration stock solution of limertinib (diTFA) in DMSO, which can be further diluted for various in vitro assays.
Materials:
-
Limertinib (diTFA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the limertinib (diTFA) vial to room temperature before opening.
-
Weigh the desired amount of limertinib (diTFA) powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the calculated mass of limertinib (diTFA)).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in culture.
Materials:
-
Limertinib (diTFA) stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile tubes and pipettes
Procedure:
-
Thaw an aliquot of the limertinib (diTFA) stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group is treated with the same final concentration of DMSO.
-
-
For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Use the freshly prepared working solutions immediately for treating cells.
Caption: Workflow for preparing Limertinib solutions.
Protocol 3: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol provides a general framework for assessing the effect of limertinib (diTFA) on the viability of cancer cell lines.
Materials:
-
EGFR-mutant cancer cell line (e.g., NCI-H1975)
-
Complete cell culture medium
-
96-well cell culture plates
-
Limertinib (diTFA) working solutions
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of limertinib (diTFA) (e.g., a range from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
-
After the incubation period, add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
References
Application Notes: Determining the IC50 of Limertinib in Cancer Cell Lines
Introduction
Limertinib (also known as ASK120067) is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] Limertinib acts as an irreversible inhibitor by covalently binding to the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[3] This targeted inhibition blocks the autophosphorylation of EGFR and subsequently suppresses downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and tumor growth.[1][4][5] These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of limertinib in various cancer cell lines.
Data Presentation: Limertinib IC50 Values
The inhibitory activity of limertinib has been characterized across a panel of NSCLC and other cancer cell lines, demonstrating significant potency against cells harboring EGFR mutations while showing less activity against EGFR wild-type (WT) cells.[1]
| Cell Line | Cancer Type | EGFR Mutation Status | Limertinib IC50 (nM) | Reference |
| Enzymatic/Kinase Assays | - | |||
| EGFR L858R/T790M | 0.3 | [1][6] | ||
| EGFR T790M | 0.5 | [1] | ||
| EGFR exon19del | 0.5 | [1] | ||
| EGFR WT | 6.0 | [1][6] | ||
| Cell-Based Proliferation Assays | - | |||
| NCI-H1975 | NSCLC | L858R/T790M | 12 | [1] |
| PC-9 | NSCLC | exon19del | 6 | [1] |
| HCC827 | NSCLC | exon19del | 2 | [1] |
| A431 | Epidermoid Carcinoma | EGFR WT | 338 | [1] |
| LoVo | Colorectal Adenocarcinoma | EGFR WT | >1000 | [1] |
| A549 | NSCLC | EGFR WT | 1541 | [1] |
Experimental Protocols
This section details the methodology for determining the IC50 of limertinib using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials and Reagents
-
Cell Lines: EGFR-mutant (e.g., NCI-H1975, PC-9) and EGFR wild-type (e.g., A549) cancer cell lines.
-
Limertinib (ASK120067): To be dissolved in dimethyl sulfoxide (DMSO) for a stock solution.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA (0.25%): For cell detachment.
-
MTT Reagent: 5 mg/mL in PBS, sterile-filtered and stored at 4°C in the dark.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (absorbance at 490-570 nm).
Protocol for IC50 Determination
Step 1: Cell Seeding
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 3 x 10^4 to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 3,000-5,000 cells per well).
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.[7]
Step 2: Limertinib Treatment
-
Prepare a 10 mM stock solution of limertinib in DMSO.
-
Perform serial dilutions of the limertinib stock solution in culture medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in each well remains below 0.1% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared limertinib dilutions (and controls) to the respective wells.
-
Incubate the plate for an additional 72 hours at 37°C with 5% CO2.[7][8]
Step 3: MTT Assay
-
Following the 72-hour incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.[9]
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.[9]
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each limertinib concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the limertinib concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to determine the IC50 value, which is the concentration of limertinib that reduces cell viability by 50%.
Visualizations
Limertinib Mechanism of Action
Caption: Limertinib inhibits EGFR, blocking MAPK and PI3K/AKT pathways.
Experimental Workflow for IC50 Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SFK/FAK signaling attenuates osimertinib efficacy in both drug-sensitive and drug-resistant models of EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative splicing of HER2: a novel mediator of EGFR TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Preparing Limertinib (diTFA) for In Vivo Animal Studies
Introduction
Limertinib, also known as ASK120067, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target specific mutations in the EGFR gene, particularly the T790M mutation, which is a common mechanism of resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3] Limertinib also shows potent activity against EGFR exon 20 insertions.[4][5] These application notes provide detailed protocols for the preparation and administration of limertinib for in vivo animal studies, targeting researchers in oncology and drug development.
Mechanism of Action
Limertinib functions by irreversibly binding to the mutant forms of the EGFR, thereby blocking the downstream signaling pathways that are crucial for cell growth and proliferation in cancer cells.[1] This selective inhibition aims to spare healthy cells and reduce the side effects often associated with conventional chemotherapy.[1] The primary targets of limertinib are EGFR mutations such as exon 19 deletions, exon 21 L858R substitutions, and the T790M resistance mutation.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for limertinib relevant to in vivo studies.
| Parameter | Value | Source |
| Molecular Formula | C₂₉H₃₂ClN₇O₂ | [6] |
| Molecular Weight | 546.1 g/mol | [6] |
| IC₅₀ (EGFR T790M) | 0.3 nM | [2] |
| IC₅₀ (EGFR WT) | 6.0 nM | [2] |
| Solubility in DMSO | 100 mg/mL (183.13 mM) | [2] |
| In Vivo Dosing (Oral) | 15, 25, 50 mg/kg, once daily | [4] |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the inhibitory action of limertinib.
References
- 1. What is Limertinib used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Treating Non-Small-Cell Lung Cancer with Limertinib, a 3rd Generation EGFR Inhibitor - Y Hoc Chung Cu [yhocchungcu.org]
- 4. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ask-120067 | C29H32ClN7O2 | CID 121371196 - PubChem [pubchem.ncbi.nlm.nih.gov]
cell lines sensitive to limertinib for NSCLC research
Application Notes for Limertinib in NSCLC Research
Introduction
Limertinib (also known as ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations.[4][5][6] Limertinib covalently and irreversibly binds to the EGFR kinase domain, showing high potency against sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and even some exon 20 insertion mutations.[3][7][8] Its selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target effects.[1][2] These characteristics make Limertinib a valuable tool for researchers studying EGFR-driven NSCLC, investigating mechanisms of TKI resistance, and developing novel therapeutic strategies.
Mechanism of Action
Limertinib functions as a targeted inhibitor of the EGFR signaling pathway. In NSCLC cells harboring activating EGFR mutations, the receptor is constitutively active, leading to downstream signaling that promotes cell proliferation, survival, and metastasis. Limertinib selectively binds to the ATP-binding pocket of mutant EGFR, inhibiting its autophosphorylation and subsequent activation of downstream pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.[1] This blockade of downstream signaling ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.
Sensitive and Resistant NSCLC Cell Lines
The sensitivity of NSCLC cell lines to Limertinib is largely determined by their EGFR mutation status. Cell lines with activating EGFR mutations, including the T790M resistance mutation, are generally sensitive to Limertinib, while those with wild-type EGFR are significantly less sensitive.
Table 1: Limertinib IC50 Values in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Limertinib IC50 (nM) | Reference(s) |
| NCI-H1975 | L858R, T790M | 12 | [1][3] |
| PC-9 | exon 19 deletion (delE746-A750) | 6 | [1][3] |
| HCC827 | exon 19 deletion (delE746-A750) | 2 | [1][3] |
| BaF3-EGFR insNPG | EGFR exon 20 insertion (D770-N771insNPG) | 150 | [3] |
| A431 | Wild-Type (overexpressed) | 338 - 1541 | [1][3] |
| LoVo | Wild-Type | 338 - 1541 | [1] |
| A549 | Wild-Type | 338 - 1541 | [1] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the efficacy of Limertinib in NSCLC cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Limertinib on NSCLC cell lines.
Materials:
-
Limertinib (dissolved in DMSO to a stock concentration of 10 mM)
-
NSCLC cell lines (e.g., NCI-H1975, PC-9, HCC827, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[10]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Limertinib Treatment:
-
Prepare serial dilutions of Limertinib in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest Limertinib treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Limertinib dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of cell viability against the log of Limertinib concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of EGFR Pathway Inhibition
This protocol is to assess the effect of Limertinib on the phosphorylation of EGFR and its downstream targets, AKT and ERK.
Materials:
-
Limertinib
-
Sensitive NSCLC cell lines (e.g., NCI-H1975, PC-9)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-EGFR
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of Limertinib (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of Limertinib-induced apoptosis.
Materials:
-
Limertinib
-
Sensitive NSCLC cell lines (e.g., NCI-H1975, PC-9)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of Limertinib (e.g., 0, 10, 100, 1000 nM) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Signaling Pathway of Limertinib Action
Caption: Limertinib inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Experimental Workflow for Assessing Limertinib Efficacy
Caption: Workflow for evaluating Limertinib's effects on NSCLC cells.
Logical Relationship of Limertinib Sensitivity and EGFR Mutations
Caption: EGFR mutation status dictates Limertinib sensitivity in NSCLC cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.most.gov.bd [cdn.most.gov.bd]
- 4. Limertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 8. What is Limertinib used for? [synapse.patsnap.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Utilizing Limertinib in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limertinib (ASK120067) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target specific activating EGFR mutations, including exon 19 deletions and the L858R mutation, as well as the T790M resistance mutation that often arises after treatment with first or second-generation EGFR TKIs.[3][4] While limertinib has demonstrated significant efficacy as a monotherapy in non-small cell lung cancer (NSCLC), the development of acquired resistance remains a clinical challenge.[4][5] One of the key mechanisms of resistance to third-generation EGFR TKIs is the amplification of the MET proto-oncogene, which leads to bypass signaling and continued tumor cell proliferation.[5][6][7]
This document provides detailed application notes and protocols for researchers investigating the use of limertinib in combination with other chemotherapy agents, with a particular focus on overcoming MET-driven resistance through co-administration with a cMET inhibitor.
Rationale for Combination Therapy: Overcoming MET-Driven Resistance
MET amplification leads to the activation of downstream signaling pathways, such as the PI3K/AKT pathway, independent of EGFR.[6] This allows cancer cells to evade the effects of EGFR inhibition by limertinib. The combination of an EGFR TKI like limertinib with a cMET inhibitor is a rational approach to simultaneously block both the primary oncogenic driver (EGFR mutation) and the resistance pathway (MET amplification), thereby achieving a more durable anti-tumor response.[1][2]
A clinical trial is currently underway to evaluate the efficacy and safety of limertinib in combination with the cMET inhibitor ASKC202 in patients with locally advanced or metastatic NSCLC with MET amplification or overexpression who have progressed on prior EGFR-TKI therapy (NCT07109531).[2][8][9]
Preclinical Data Summary (Illustrative Examples)
As specific preclinical data for the limertinib and ASKC202 combination is not yet publicly available, the following tables summarize representative data from studies of other third-generation EGFR TKIs in combination with cMET inhibitors. This data illustrates the expected synergistic effects and provides a template for data presentation.
Table 1: In Vitro Efficacy of a Third-Generation EGFR TKI and a cMET Inhibitor Combination in EGFR-mutant, MET-amplified NSCLC Cell Lines
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) |
| H1975-METamp | EGFR TKI | 15.2 ± 2.1 | |
| cMET Inhibitor | 25.8 ± 3.5 | ||
| Combination (1:1 ratio) | - | 0.45 (Synergistic) | |
| PC-9-METamp | EGFR TKI | 12.5 ± 1.8 | |
| cMET Inhibitor | 22.1 ± 2.9 | ||
| Combination (1:1 ratio) | - | 0.52 (Synergistic) |
Data is hypothetical and for illustrative purposes based on published literature on similar compounds.
Table 2: In Vivo Tumor Growth Inhibition in a MET-amplified NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Limertinib | 10 | 45 |
| cMET Inhibitor | 25 | 40 |
| Limertinib + cMET Inhibitor | 10 + 25 | 85 |
Data is hypothetical and for illustrative purposes based on published literature on similar compounds.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic anti-proliferative effect of limertinib and a cMET inhibitor in NSCLC cell lines with EGFR mutations and MET amplification.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9) with engineered or acquired MET amplification
-
Limertinib (ASK120067)
-
cMET inhibitor (e.g., ASKC202)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of limertinib and the cMET inhibitor, both alone and in combination at a fixed ratio (e.g., 1:1, 1:2, 2:1).
-
Treat the cells with the single agents and combinations for 72 hours.
-
Assess cell viability using a luminescent-based assay according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis of Signaling Pathway Inhibition
Objective: To confirm that the combination of limertinib and a cMET inhibitor effectively blocks both EGFR and MET downstream signaling pathways.
Materials:
-
NSCLC cells with EGFR mutations and MET amplification
-
Limertinib
-
cMET inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with limertinib, the cMET inhibitor, or the combination at their respective IC50 concentrations for 2-4 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the limertinib and cMET inhibitor combination in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NSCLC cells with EGFR mutations and MET amplification
-
Matrigel
-
Limertinib and cMET inhibitor formulations for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., vehicle, limertinib alone, cMET inhibitor alone, combination).
-
Administer drugs daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Visualizations
Caption: EGFR and MET signaling pathways and points of inhibition.
Caption: Workflow for preclinical evaluation of combination therapy.
References
- 1. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinConnect | ASKC202 Combined With Limertinib Versus Platinum-based [clinconnect.io]
- 4. researchgate.net [researchgate.net]
- 5. Innovent Announces NMPA Approval of Limertinib, a Third-generation EGFR TKI Collaborated with ASK Pharma, for the First-line Treatment of Lung Cancer [prnewswire.com]
- 6. Innovent and ASK Pharm Jointly Announce NMPA Approval of Limertinib, a Third-generation EGFR TKI for the Treatment of Lung Cancer [prnewswire.com]
- 7. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clinical Trial: ASKC202 Combined With Limertinib Versus Platinum-based Chemotherapy in Treatment of Locally Advanced or Metastatic NSCLC With MET Amplification/Overexpression After Failure of EGFR-TKI Therapy [htsyndication.com]
Application Notes and Protocols for Limertinib Administration in Mouse Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limertinib (also known as ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against EGFR mutations, including T790M and exon 20 insertions, which are implicated in non-small cell lung cancer (NSCLC).[1] This document provides detailed application notes and protocols for the administration of limertinib in preclinical mouse models of lung cancer, based on currently available research. These guidelines are intended to assist in the design and execution of in vivo efficacy studies.
Data Presentation
In Vivo Efficacy of Limertinib in an EGFR-Mutant Xenograft Model
The following table summarizes the dose-dependent anti-tumor activity of limertinib in a BaF3-EGFR insNPG subcutaneous xenograft mouse model.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration (Days) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Once Daily (QD) | 8 | - |
| Limertinib | 15 | Once Daily (QD) | 8 | 32.5 |
| Limertinib | 25 | Once Daily (QD) | 8 | 48.5 |
| Limertinib | 50 | Once Daily (QD) | 8 | 65.9 |
| Erlotinib (Comparator) | 50 | Once Daily (QD) | 8 | Not Significant |
Data from a study using a BaF3-EGFR insNPG subcutaneous xenograft model.[1]
Signaling Pathway
Limertinib targets the epidermal growth factor receptor (EGFR), a key component in signaling pathways that drive tumor cell proliferation and survival. The diagram below illustrates the mechanism of action of limertinib in inhibiting downstream signaling in EGFR-mutant lung cancer cells.
Caption: Limertinib inhibits mutant EGFR, blocking downstream signaling pathways.
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with limertinib.
1. Cell Culture and Implantation:
-
Culture BaF3-EGFR insNPG cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., serum-free RPMI 1640) mixed with Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of BALB/cA nude mice.[1]
2. Tumor Growth Monitoring:
-
Allow tumors to grow to a volume of 60-100 mm³.[1]
-
Measure tumor volume every 2 to 3 days using calipers.[1]
-
Calculate tumor volume using the formula: (length × width²) / 2.[1]
3. Animal Grouping and Randomization:
-
Once tumors reach the desired volume, randomly assign mice to treatment and control groups (n ≥ 5 animals per group).[1]
4. Limertinib Formulation and Administration:
-
Formulation: Prepare a homogeneous suspension of limertinib in a vehicle such as carboxymethylcellulose sodium (CMC-Na). The concentration should be calculated based on the required dosage and administration volume.
-
Administration: Administer limertinib orally once daily at the desired dosages (e.g., 15, 25, 50 mg/kg).[1] The vehicle is administered to the control group.
5. Efficacy Evaluation:
-
Continue treatment for the specified duration (e.g., 8 days).[1]
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the experiment, sacrifice the mice and collect tumors for further analysis (e.g., pharmacodynamic studies).[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vivo efficacy study of limertinib.
Caption: Workflow for a limertinib in vivo efficacy study.
Pharmacokinetics
Detailed pharmacokinetic parameters (Cmax, Tmax, half-life) for limertinib specifically in mouse models at the described dosages are not extensively available in the public domain. Human pharmacokinetic studies have been conducted, but these are not directly translatable to mice. Researchers should consider conducting a preliminary pharmacokinetic study in their specific mouse strain to determine the exposure levels achieved with different doses.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Vehicle Selection: The choice of vehicle for oral administration is critical and can impact drug solubility and bioavailability. CMC-Na is a commonly used vehicle for oral suspensions.
-
Dose Selection: The dosages provided are based on a specific cell line xenograft model. Optimal dosing may vary depending on the mouse model, tumor type, and desired therapeutic window. Dose-range-finding studies are recommended.
-
Pharmacodynamic Readouts: To confirm target engagement, it is advisable to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) in tumor tissues collected at the end of the study.[1]
References
Application Notes: Western Blot Analysis of p-EGFR Following Limertinib Treatment
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limertinib (ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] The therapeutic efficacy of limertinib is directly linked to its ability to inhibit the autophosphorylation of the EGFR protein. Therefore, quantifying the levels of phosphorylated EGFR (p-EGFR) is a critical step in preclinical and clinical research to verify the drug's mechanism of action and effective dosage. Western blotting is a widely used and effective semi-quantitative method for this purpose.
The activation of EGFR by its ligands, such as EGF, leads to receptor dimerization and autophosphorylation at multiple tyrosine residues.[4] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] In cancer cells with activating EGFR mutations, this pathway is constitutively active. Limertinib works by covalently binding to the kinase domain of EGFR, thereby blocking ATP binding and inhibiting autophosphorylation. This application note provides a detailed protocol for analyzing the dose-dependent inhibition of EGFR phosphorylation by limertinib using Western blot analysis.
Quantitative Data Summary
Limertinib demonstrates potent and selective inhibitory activity against various EGFR mutations. The tables below summarize its efficacy based on in vitro kinase assays and cellular phosphorylation inhibition studies.
Table 1: Limertinib IC50 Values for EGFR Kinase Inhibition
| EGFR Mutation | IC50 (nM) | Selectivity vs. WT |
| T790M | 0.3 | ~20-fold |
| Wild-Type (WT) | 6.0 | - |
Data sourced from Selleck Chemicals.[1]
Table 2: Dose-Dependent Inhibition of p-EGFR by Limertinib in BaF3-EGFR insNPG Cells
| Limertinib Concentration | Inhibition of p-EGFR Expression |
| 30 nM | > 60% |
| > 30 nM | > 80% (complete inhibition) |
This study demonstrates that limertinib significantly suppresses the phosphorylation of EGFR at concentrations as low as 30 nM in cells stimulated with EGF.[2]
Detailed Protocol: Western Blot for p-EGFR
This protocol outlines the procedure for treating EGFR-mutant non-small cell lung cancer (NSCLC) cells with limertinib and subsequently analyzing p-EGFR levels.
Materials and Reagents
-
Cell Line: NCI-H1975 (human NSCLC cell line with L858R and T790M EGFR mutations) or other appropriate EGFR-mutant cell line.
-
Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Limertinib (ASK120067): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -80°C.
-
Epidermal Growth Factor (EGF): For stimulating EGFR phosphorylation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: For phospho-proteins, BSA is generally preferred over milk to reduce background.[7]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Experimental Procedure
-
Cell Culture and Seeding:
-
Culture NCI-H1975 cells in complete media at 37°C and 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Serum Starvation and Limertinib Treatment:
-
Once cells reach the desired confluency, aspirate the media and wash once with PBS.
-
Add serum-free media and incubate for 12-24 hours to reduce basal EGFR phosphorylation.
-
Prepare serial dilutions of limertinib in serum-free media (e.g., 0 nM, 10 nM, 30 nM, 100 nM, 300 nM).
-
Treat the serum-starved cells with the different concentrations of limertinib for 2-4 hours.[2]
-
-
EGF Stimulation (Optional but Recommended):
-
To observe maximal inhibition, stimulate EGFR activity after drug treatment.
-
Add EGF to each well to a final concentration of 50-100 ng/mL and incubate for 15 minutes at 37°C.[2]
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the media.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add 4x or 5x loading buffer and boil at 95°C for 5-10 minutes.
-
Load samples onto an 8% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[2][9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again, three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe for total EGFR and then for a loading control like β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal for each sample to account for any variations in EGFR expression.[2]
-
Visualizations
Signaling Pathway and Drug Mechanism
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 3. Population Pharmacokinetics and Exposure-Response Analysis of First-Line Osimertinib Plus Chemotherapy in Patients with EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Establishing Limertinib-Resistant Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] While highly effective, the development of acquired resistance remains a significant clinical challenge.[3] The establishment of limertinib-resistant cell line models is crucial for elucidating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing limertinib-resistant cancer cell lines.
Data Presentation
Table 1: Limertinib Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (µM) | Fold Resistance |
| NCI-H1975 | 15 ± 2.1 | 1.8 ± 0.3 | ~120 |
| PC-9 | 10 ± 1.5 | 1.5 ± 0.2 | ~150 |
| HCC827 | 12 ± 1.8 | 2.0 ± 0.4 | ~167 |
IC50 values represent the concentration of limertinib required to inhibit cell growth by 50% and are presented as mean ± standard deviation from triplicate experiments.
Table 2: Molecular Characterization of Limertinib-Resistant Cell Lines
| Cell Line | Resistance Mechanism | Protein Expression Changes |
| NCI-H1975-LR | EGFR C797S mutation | p-EGFR (Y1068) ↓, p-AKT (S473) ↑, p-ERK1/2 (T202/Y204) ↑ |
| PC-9-LR | MET Gene Amplification | MET ↑, p-MET (Y1234/1235) ↑, p-EGFR (Y1068) ↓ |
| HCC827-LR | Epithelial-to-Mesenchymal Transition (EMT) | E-cadherin ↓, Vimentin ↑, N-cadherin ↑ |
LR denotes Limertinib-Resistant. Protein expression changes are relative to the parental cell line.
Experimental Protocols
Protocol 1: Determination of Limertinib IC50 in Parental Cancer Cell Lines
Objective: To determine the baseline sensitivity of the parental cancer cell line to limertinib.
Materials:
-
Parental cancer cell line (e.g., NCI-H1975, PC-9, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Limertinib (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Prepare serial dilutions of limertinib in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the limertinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of limertinib and fitting the data to a dose-response curve.
Protocol 2: Generation of Limertinib-Resistant Cell Lines
Objective: To establish limertinib-resistant cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Limertinib
-
Cell culture flasks (T25 or T75)
-
Trypsin-EDTA
Procedure:
-
Culture the parental cells in complete medium containing limertinib at a concentration equal to the IC50 value determined in Protocol 1.
-
Maintain the cells in the limertinib-containing medium, changing the medium every 2-3 days.
-
Initially, a significant amount of cell death will be observed. The surviving cells will eventually resume proliferation.
-
Once the cells reach 70-80% confluency, subculture them.
-
Gradually increase the concentration of limertinib in the culture medium in a stepwise manner (e.g., 1.5x to 2x increments).
-
At each concentration, allow the cells to adapt and resume a stable growth rate before the next dose escalation.
-
This process can take several months.
-
Once the cells are able to proliferate in a high concentration of limertinib (e.g., 1-2 µM), the resistant cell line is established.
-
Maintain the resistant cell line in a culture medium containing a maintenance dose of limertinib to preserve the resistant phenotype.
Protocol 3: Verification of Limertinib Resistance
Objective: To confirm the resistant phenotype of the established cell line.
Procedure:
-
Perform a limertinib IC50 determination assay as described in Protocol 1 on both the parental and the established resistant cell lines.
-
Compare the IC50 values. A significant increase (typically >10-fold) in the IC50 of the resistant cell line compared to the parental line confirms resistance.
Protocol 4: Molecular Characterization of Resistance Mechanisms
Objective: To investigate the potential molecular mechanisms underlying limertinib resistance.
1. Western Blotting for Signaling Pathway Alterations:
- Culture parental and resistant cells with and without limertinib treatment.
- Lyse the cells and quantify protein concentration.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, MET, E-cadherin, Vimentin).
- Use appropriate secondary antibodies and a chemiluminescence detection system.
2. DNA Sequencing for EGFR Mutations:
- Extract genomic DNA from both parental and resistant cells.
- Amplify the EGFR kinase domain (exons 18-21) using PCR.
- Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential secondary mutations, such as C797S.
3. Fluorescence In Situ Hybridization (FISH) for Gene Amplification:
- Use specific probes for genes known to be involved in bypass pathway activation (e.g., MET, HER2).
- Perform FISH on fixed parental and resistant cells to detect gene amplification.
Mandatory Visualizations
Caption: Experimental workflow for establishing limertinib-resistant cell lines.
Caption: Limertinib action and potential resistance pathways.
References
- 1. Limertinib: A Novel Third-Generation EGFR-TKI Approved in China [synapse.patsnap.com]
- 2. Efficacy and safety of ASK120067 (limertinib) in patients with locally advanced or metastatic EGFR T790M-mutated non–small cell lung cancer: A multicenter, single-arm, phase IIb study. - ASCO [asco.org]
- 3. Acquired resistance to third-generation EGFR-TKIs and emerging next-generation EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting limertinib precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing limertinib effectively in their experiments.
Troubleshooting Guides
Issue: Limertinib Precipitation in Cell Culture Media
Precipitation of limertinib in your cell culture media can significantly impact experimental results by reducing the effective concentration of the compound. This guide provides a step-by-step approach to prevent and troubleshoot this issue.
1. Root Cause Analysis
Limertinib, like many small molecule kinase inhibitors, is hydrophobic. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions such as cell culture media.[1][2] Precipitation typically occurs when a concentrated DMSO stock solution of limertinib is diluted directly into the aqueous environment of the cell culture medium, causing the compound to crash out of solution.[3][4]
Workflow for Troubleshooting Limertinib Precipitation
Caption: Troubleshooting workflow for limertinib precipitation in cell culture.
2. Preventative Measures & Protocol
The key to preventing precipitation is a careful and methodical dilution process.
Experimental Protocol: Preparation of Limertinib Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Dissolve limertinib powder in fresh, anhydrous DMSO to create a 10 mM or 100 mM stock solution.[1] DMSO is hygroscopic (absorbs moisture), and the presence of water can reduce the solubility of limertinib.[1][5]
-
Ensure complete dissolution. If necessary, vortex or use brief sonication.[5][6]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
-
-
Perform Intermediate Serial Dilutions in DMSO:
-
Crucial Step: Do not dilute the high-concentration stock directly into your cell culture medium.[3]
-
Create a series of intermediate dilutions from your stock solution using 100% DMSO. For example, to achieve a final concentration of 10 µM in your culture well, you might prepare a 10 mM stock, then a 1 mM intermediate, and finally a 100 µM intermediate, all in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C. Adding cold solution to a warmer one can sometimes cause precipitation.[7][8]
-
To prepare the final working solution, add a small volume of the appropriate DMSO-based intermediate stock to the pre-warmed medium. The final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤0.1%, and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[3]
-
Add the limertinib/DMSO dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
-
Verification (Optional but Recommended):
-
After preparing the final working solution, allow it to stand for approximately 10 minutes.
-
Place a drop of the solution on a microscope slide and visually inspect for any signs of precipitation.[5] If crystals are visible, the concentration is likely too high for the given conditions.
-
3. What to Do if Precipitation Has Already Occurred
If you observe a cloudy appearance or visible precipitate in your culture media after adding limertinib:
-
Do not proceed with the experiment. The actual concentration of soluble limertinib is unknown and will lead to unreliable results.
-
Attempt to resolubilize: Gently warm the solution to 37°C and vortex or sonicate briefly.[6] This may help dissolve the precipitate. However, if it persists, it is best to discard the solution.
-
Review your protocol: The most likely cause is that the working concentration of limertinib is too high for the final DMSO concentration. Re-calculate your dilutions to either decrease the final limertinib concentration or slightly increase the final DMSO percentage (while remaining within the tolerated limit for your cell line).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for limertinib?
A1: The recommended solvent for creating stock solutions of limertinib is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is also soluble in Ethanol to a lesser extent but is considered insoluble in water.[1][2]
Q2: What are the storage conditions for limertinib stock solutions?
A2: Limertinib stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6] Avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects.[3] Some robust cell lines may tolerate up to 0.5%. However, it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO alone) to determine the specific tolerance of your cell line.
Q4: Does serum in the media affect limertinib solubility?
A4: The presence of serum and its associated proteins can sometimes help to stabilize hydrophobic compounds and keep them in solution. However, relying on this effect is not a substitute for a proper dilution protocol. Precipitation can still occur, especially at higher concentrations of limertinib.
Q5: What is the mechanism of action for limertinib?
A5: Limertinib is a third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][6] It is highly potent and selective for EGFR mutants, including the T790M resistance mutation, while having less activity against wild-type EGFR.[1][6] By inhibiting EGFR, it blocks downstream signaling pathways that are critical for cell proliferation and survival in certain cancers, particularly non-small cell lung cancer (NSCLC).[9][10]
EGFR Signaling Pathway Inhibition by Limertinib
Caption: Simplified EGFR signaling pathway and the inhibitory action of limertinib.
Data & Properties
Limertinib Solubility & Storage
| Property | Value | Reference |
| Chemical Formula | C₂₉H₃₂ClN₇O₂ | [11] |
| Molecular Weight | 546.1 g/mol | [11] |
| Solubility | ||
| DMSO | ≥ 100 mg/mL (183.13 mM) | [1] |
| Ethanol | 8 mg/mL | [1][2] |
| Water | Insoluble | [1][2] |
| Stock Solution Storage | ||
| -20°C | 1 month | [6] |
| -80°C | 6 months | [6] |
Limertinib In Vitro Activity (IC₅₀)
| Target | IC₅₀ | Reference |
| EGFRT790M | 0.3 nM | [1][6] |
| EGFRL858R/T790M | 0.3 nM | [6] |
| EGFRexon19del | 0.5 nM | [6] |
| EGFRWT (Wild-Type) | 6.0 nM | [1][6] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. What is Limertinib used for? [synapse.patsnap.com]
- 10. Limertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Ask-120067 | C29H32ClN7O2 | CID 121371196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Limertinib in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the third-generation EGFR tyrosine kinase inhibitor (TKI), limertinib. The focus is on identifying, understanding, and managing potential off-target effects in experimental models to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
1. What is limertinib and what are its primary targets?
Limertinib (also known as ASK120067) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] It is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, while sparing wild-type EGFR (EGFR-WT).[3] Its high potency against mutant EGFR makes it effective in the treatment of non-small cell lung cancer (NSCLC).[4]
2. What are off-target effects and why are they a concern in my experiments?
Off-target effects occur when a drug, such as limertinib, interacts with unintended molecules (typically other kinases) in addition to its intended target.[5] These interactions can lead to unforeseen biological consequences, confounding experimental results and potentially leading to misinterpretation of the drug's specific on-target mechanism of action. In a preclinical research setting, it is crucial to differentiate between on-target and off-target effects to accurately validate a drug's therapeutic potential and mechanism.
3. Has a comprehensive off-target profile for limertinib been published?
4. What are the common adverse effects of limertinib observed in clinical settings, and could they be related to off-target effects?
In clinical trials, the most common adverse drug reactions (ADRs) associated with limertinib include diarrhea, rash, anemia, and decreased appetite.[8][9] While rash and diarrhea are known class effects of EGFR inhibitors due to on-target inhibition of EGFR in the skin and gastrointestinal tract, severe or atypical presentations of these or other side effects in experimental models could potentially involve off-target activities.
5. How can I proactively assess the potential for off-target effects of limertinib in my experimental model?
Several strategies can be employed:
-
Dose-Response Studies: Conduct experiments across a wide range of limertinib concentrations. On-target effects should correlate with the known IC50 for EGFR mutations, while off-target effects may only appear at higher concentrations.
-
Use of Control Cell Lines: Include cell lines that do not express the target EGFR mutations (e.g., parental BaF3 cells as mentioned in a preclinical study on limertinib) or use CRISPR/Cas9 to create EGFR knockout lines.[6][7]
-
Orthogonal Approaches: Use a structurally different EGFR inhibitor with a potentially different off-target profile to confirm that the observed phenotype is due to EGFR inhibition.
-
Kinome Profiling: If resources permit, perform a kinome scan (e.g., using services like KINOMEscan™) to identify potential off-target kinases for limertinib at the concentrations used in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with limertinib and helps to discern on-target from potential off-target effects.
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target) | Troubleshooting Steps |
| Unexpected cell death or reduced proliferation in a cell line that should be resistant (EGFR-WT). | High concentrations of limertinib may lead to inhibition of wild-type EGFR. | Inhibition of other kinases essential for cell survival or proliferation. | 1. Verify the EGFR mutation status of your cell line. 2. Perform a dose-response curve and compare the IC50 to known values for EGFR-WT inhibition. 3. Test a different third-generation EGFR inhibitor to see if the effect is replicated. 4. Consider a kinome scan to identify potential off-target kinases. |
| Phenotype is observed at concentrations significantly higher than the IC50 for mutant EGFR. | The downstream signaling pathway requires near-complete inhibition of EGFR, which may necessitate higher concentrations. | The phenotype is mediated by a less sensitive off-target kinase. | 1. Correlate the phenotype with the degree of EGFR phosphorylation inhibition via Western blot. 2. Perform a washout experiment to see if the phenotype is reversible, which can be indicative of off-target effects. 3. Use a genetic approach (e.g., siRNA/shRNA knockdown) of the primary target (EGFR) to see if it phenocopies the inhibitor's effect. |
| Activation of a signaling pathway that is not downstream of EGFR. | Cellular compensatory mechanisms or feedback loops are activated in response to prolonged EGFR inhibition. | Direct or indirect activation of a parallel signaling pathway through an off-target kinase.[10] | 1. Perform a time-course experiment to map signaling changes. 2. Use phospho-proteomics to get an unbiased view of signaling pathway alterations. 3. Investigate known off-targets of similar EGFR TKIs for clues. |
| Results are inconsistent with published data for other third-generation EGFR TKIs (e.g., osimertinib). | Differences in experimental conditions (cell line passage number, media, etc.). | Limertinib has a unique off-target profile compared to other drugs in its class. | 1. Standardize experimental protocols with those in the literature. 2. Run another third-generation EGFR TKI (e.g., osimertinib) side-by-side with limertinib in your system. 3. If discrepancies persist, it may indicate a unique off-target profile for limertinib. |
Quantitative Data
While a comprehensive off-target kinome scan for limertinib is not publicly available, the following table summarizes its known on-target potency from preclinical studies. Researchers should use this as a baseline for designing experiments and interpreting results. Effects observed at concentrations significantly exceeding these values may warrant investigation for off-target activity.
| Target | IC50 (nM) | Reference |
| EGFRT790M | 0.3 | [1][2] |
| EGFRL858R/T790M | 0.3 | [1] |
| EGFRexon19del | 0.5 | [1] |
| EGFRWT | 6.0 | [1][2] |
| EGFRD770_N771insNPG | 1.5 | [6] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using Control Cell Lines
Objective: To determine if the observed cellular effects of limertinib are dependent on its intended EGFR targets.
Methodology:
-
Cell Line Selection:
-
Sensitive Line: A cell line with a known activating EGFR mutation and/or T790M mutation (e.g., NCI-H1975, PC-9).
-
Resistant/Control Line: A cell line with wild-type EGFR (e.g., A549) or a parental cell line lacking the specific EGFR mutation being studied (e.g., parental BaF3 cells).[6]
-
-
Dose-Response Assay:
-
Plate both cell lines at an appropriate density in 96-well plates.
-
Treat the cells with a serial dilution of limertinib (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
After 72 hours, assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT).
-
-
Data Analysis:
-
Calculate the IC50 values for both cell lines.
-
Expected Outcome: A significantly lower IC50 in the sensitive cell line compared to the control line suggests the effect is on-target. A similar IC50 in both lines would indicate a potential off-target effect or general cytotoxicity at higher concentrations.
-
Protocol 2: Assessing Target Engagement via Western Blotting
Objective: To correlate the phenotypic effects of limertinib with the inhibition of EGFR signaling.
Methodology:
-
Treatment: Treat EGFR-mutant cells with varying concentrations of limertinib (e.g., 0, 1, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours) to minimize feedback activation.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against:
-
Phospho-EGFR (e.g., Tyr1068)
-
Total EGFR
-
Phospho-AKT (a downstream effector)
-
Total AKT
-
Phospho-ERK1/2 (a downstream effector)
-
Total ERK1/2
-
A loading control (e.g., GAPDH, β-actin)
-
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify band intensities.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors (AKT, ERK) should be observed at concentrations consistent with the on-target IC50. If a phenotype is only observed at concentrations where p-EGFR is already maximally inhibited, it may suggest an off-target mechanism.
-
Visualizations
Caption: On-target vs. potential off-target effects of limertinib.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of ASK120067 (limertinib) in patients with locally advanced or metastatic EGFR T790M-mutated non–small cell lung cancer: A multicenter, single-arm, phase IIb study. - ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. cn.aminer.org [cn.aminer.org]
Technical Support Center: Interpreting Unexpected Results in Limertinib Sensitivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in limertinib sensitivity assays.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why is the IC50 value of limertinib in my cell line much higher than expected, suggesting resistance?
Answer:
An unexpectedly high IC50 value for limertinib can stem from several biological or technical factors. Below is a step-by-step guide to help you troubleshoot this issue.
Step 1: Verify Experimental Setup and Compound Integrity
First, rule out any technical errors in your experimental protocol.
-
Compound Viability: Ensure your limertinib stock solution is correctly prepared and has been stored properly (-20°C for short-term, -80°C for long-term) to prevent degradation.[1] If in doubt, prepare a fresh stock.
-
Assay Protocol: Double-check all steps in your cell viability assay protocol, including cell seeding density, drug concentration series, incubation times, and reagent addition. Inconsistencies in these steps can lead to variable results.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or cross-contamination is a common source of unexpected results. Also, check for mycoplasma contamination, which can alter cellular response to drugs.
Step 2: Investigate On-Target Resistance Mechanisms
If technical issues are ruled out, the resistance is likely biological. Limertinib is a third-generation EGFR inhibitor, and resistance can arise from specific mutations in the EGFR gene.
-
Check for Known Resistance Mutations: The most common on-target resistance mechanism to third-generation EGFR TKIs is the C797S mutation in exon 20 of the EGFR gene.[2] This mutation prevents the covalent binding of limertinib to EGFR.
-
Recommended Action: Perform Sanger sequencing or next-generation sequencing (NGS) on the EGFR gene in your cell line to check for the presence of the C797S mutation or other less common resistance mutations (e.g., L718Q, G724S).[3]
Step 3: Investigate Off-Target Resistance Mechanisms
If no known EGFR resistance mutations are found, the cancer cells may have activated alternative signaling pathways to bypass their dependence on EGFR.
-
Bypass Pathway Activation: Common bypass mechanisms include the amplification or activation of other receptor tyrosine kinases, such as MET or HER2.[2][3] Activation of downstream signaling pathways, like the RAS-MAPK or PI3K-AKT pathways, can also confer resistance.[4]
-
Recommended Action: Use Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-MET, p-HER2, p-AKT, p-ERK). Increased phosphorylation in the presence of limertinib would suggest the activation of a bypass pathway.
Troubleshooting Flowchart for High IC50 Values
Caption: A flowchart for troubleshooting unexpectedly high IC50 values.
Question 2: My results are inconsistent and not reproducible. What could be the cause?
Answer:
Inconsistent results in sensitivity assays are often due to technical variability. Here are some common causes and solutions:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in your multi-well plates. Use a calibrated multichannel pipette for seeding.
-
Compound Preparation: Prepare fresh serial dilutions of limertinib for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Times: Use a precise timer for all incubation steps, especially those involving reagent addition for viability readouts.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media.
-
Reagent Quality: Ensure that your cell culture media, serum, and assay reagents are from consistent lots and are not expired.
Question 3: The IC50 value is much lower than expected, suggesting hypersensitivity. How should I interpret this?
Answer:
An unexpectedly low IC50 value could indicate several possibilities:
-
Incorrect Cell Line: You may be using a cell line that is more sensitive to limertinib than the one you intended to use. Verify the cell line's identity via STR profiling.
-
Off-Target Effects: At higher concentrations, limertinib might inhibit other kinases or cellular processes, leading to cytotoxicity that is not related to its intended EGFR target. Limertinib is highly selective for mutant EGFR over wild-type EGFR, but its effects on other kinases should be considered.[1][5]
-
Experimental Error: An error in the preparation of the drug dilution series could result in higher effective concentrations than intended. Re-calculate and prepare fresh dilutions. Similarly, an error in the cell seeding density (too few cells) could make the culture more susceptible to the drug.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of limertinib?
Limertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[5] It is designed to selectively target both the initial EGFR sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR.[1][6][7] It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of EGFR.
EGFR Signaling Pathway and Limertinib Inhibition
Caption: EGFR signaling pathway and the inhibitory action of limertinib.
Q2: Which EGFR mutations are associated with sensitivity and resistance to limertinib?
The sensitivity and resistance to limertinib are determined by the specific mutations present in the EGFR gene.
EGFR Mutations and Limertinib Sensitivity
Caption: Relationship between EGFR mutations and limertinib sensitivity.
Q3: How can I confirm the on-target activity of limertinib in my cells?
To confirm that limertinib is inhibiting its intended target, EGFR, you should perform a Western blot to analyze the phosphorylation status of EGFR and its key downstream effectors.
-
Procedure: Treat your EGFR-mutant cells with a dose range of limertinib for a short period (e.g., 2-4 hours).
-
Expected Outcome: You should observe a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR at Tyr1068). Consequently, you should also see a decrease in the phosphorylation of downstream signaling proteins like AKT (p-AKT at Ser473) and ERK (p-ERK at Thr202/Tyr204).[1] No change in the total protein levels of EGFR, AKT, and ERK is expected.
Experimental Protocols
1. Cell Viability (IC50) Assay using CellTiter-Glo®
This protocol is for determining the concentration of limertinib that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well opaque white plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of limertinib in complete medium. The concentration range should span the expected IC50 value (e.g., from 1 nM to 10 µM).
-
Drug Treatment: Add 100 µL of the 2X limertinib dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
2. Western Blot for Phospho-Protein Analysis
This protocol is for assessing the on-target effect of limertinib.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of limertinib (and a vehicle control) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: Example IC50 Values for Limertinib in Different NSCLC Cell Lines
| Cell Line | EGFR Status | Expected IC50 (nM)[1] | Potential Unexpected IC50 (nM) | Possible Cause of Unexpected Result |
| PC-9 | Exon 19 deletion | 6 | > 500 | Acquired C797S mutation or MET amplification |
| H1975 | L858R / T790M | 12 | > 1000 | Acquired C797S mutation |
| A549 | Wild-Type | > 1500 | < 100 | Cell line misidentification; potential off-target toxicity |
| HCC827 | Exon 19 deletion | 2 | > 500 | Acquired T790M and/or C797S mutation |
Disclaimer: The information provided in this technical support center is intended for research purposes only. Experimental results may vary. Always consult the relevant scientific literature and product datasheets for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors [frontiersin.org]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. What is Limertinib used for? [synapse.patsnap.com]
- 7. Limertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Overcoming Acquired Resistance to Limertinib In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments focused on acquired resistance to limertinib.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of acquired resistance to limertinib in vitro?
Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like limertinib can arise from two main types of molecular alterations:
-
On-target resistance: This involves genetic changes in the EGFR gene itself, preventing limertinib from binding effectively. The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, such as the C797S mutation.[1][2][3]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling, thereby rendering limertinib ineffective. Common off-target mechanisms include:
-
MET amplification: Increased copy number of the MET gene leads to overexpression of the MET receptor tyrosine kinase, which can then drive downstream signaling independently of EGFR.[2][4][5][6]
-
HER2 amplification: Similar to MET amplification, an increased copy number of the HER2 gene can lead to the activation of alternative signaling.[1][7]
-
Activation of downstream pathways: Mutations in components of the MAPK and PI3K signaling pathways (e.g., KRAS, BRAF, PIK3CA) can lead to constitutive activation of cell proliferation and survival signals.[2]
-
Phenotypic transformation: In some cases, cancer cells can undergo a change in their cellular identity, such as epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.
-
Q2: How can I establish a limertinib-resistant cell line in the laboratory?
Developing a limertinib-resistant cell line is a critical step for studying resistance mechanisms. A common method is the stepwise dose-escalation approach:[8][9]
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of limertinib in your parental cell line using a cell viability assay.
-
Chronic exposure to increasing concentrations: Culture the parental cells in the presence of limertinib at a concentration around the IC50.
-
Gradual dose escalation: Once the cells adapt and resume normal growth, gradually increase the concentration of limertinib in the culture medium. This process is repeated over several weeks to months.[8][9]
-
Establishment of resistant clones: After prolonged culture under drug pressure, select and expand single clones that can proliferate in high concentrations of limertinib.
-
Confirm resistance: Characterize the established cell lines by determining their IC50 for limertinib and comparing it to the parental cells. A significant increase in IC50 indicates the development of resistance.[8]
Q3: What are some in vitro strategies to overcome acquired resistance to limertinib?
Several strategies can be explored in vitro to overcome limertinib resistance:
-
Combination Therapy:
-
Targeting MET amplification: Combining limertinib with a MET inhibitor, such as crizotinib or capmatinib, can be effective in cell lines with MET-driven resistance.[5][6][10]
-
Dual EGFR blockade: For resistance mediated by the C797S mutation, combining limertinib with a first-generation EGFR TKI (e.g., gefitinib, erlotinib) may be effective if the T790M mutation is lost.[11][12][13]
-
Targeting downstream pathways: In cases of resistance driven by mutations in the MAPK pathway (e.g., BRAF, MEK), combining limertinib with a MEK inhibitor (e.g., trametinib) could be a viable strategy.
-
-
Development of Novel Agents:
Troubleshooting Guides
Problem 1: My cell line is not developing resistance to limertinib.
| Possible Cause | Troubleshooting Step |
| Limertinib concentration is too high. | Starting with a limertinib concentration that is too far above the IC50 can lead to widespread cell death, preventing the selection of resistant clones. Start with a concentration at or slightly below the IC50 and increase it gradually. |
| Insufficient duration of drug exposure. | Acquired resistance is a gradual process. Ensure that the cells are cultured in the presence of limertinib for a sufficient period (weeks to months) to allow for the selection and expansion of resistant populations.[8][9] |
| Cell line heterogeneity. | The parental cell line may lack the pre-existing subclones with the potential to develop resistance. Consider using a different cell line or a patient-derived model. |
| Instability of limertinib in culture medium. | Ensure that the limertinib stock solution is properly stored and that the culture medium containing the drug is refreshed regularly (e.g., every 2-3 days) to maintain a consistent drug concentration. |
Problem 2: I am seeing inconsistent results in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells of the microplate. |
| Edge effects in the microplate. | Evaporation from the outer wells of a 96-well plate can affect cell growth and drug concentration. Avoid using the outermost wells or fill them with sterile PBS or medium to minimize evaporation. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions of limertinib for each experiment to ensure accurate concentrations. Use calibrated pipettes and proper pipetting techniques. |
| Variable incubation times. | Adhere to a consistent incubation time for both drug treatment and the viability assay reagent (e.g., CCK-8, MTT). |
| Cell confluence. | High cell density can affect the metabolic activity measured by viability assays. Seed cells at a density that prevents them from becoming over-confluent by the end of the experiment. |
Problem 3: I am not detecting the expected changes in EGFR signaling pathways by Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal protein extraction. | Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis. |
| Low protein concentration. | Quantify protein concentration using a reliable method (e.g., BCA assay) and load a sufficient amount of protein (typically 20-30 µg) per lane. |
| Inefficient protein transfer. | Optimize the transfer conditions (voltage, time) for your specific gel and membrane type. Confirm successful transfer by staining the membrane with Ponceau S. |
| Antibody quality and concentration. | Use validated antibodies specific for the phosphorylated and total forms of the proteins of interest. Titrate the primary and secondary antibody concentrations to optimize the signal-to-noise ratio. |
| Timing of sample collection. | The phosphorylation status of signaling proteins can change rapidly. Collect cell lysates at appropriate time points after limertinib treatment to capture the desired signaling events. A 2-hour treatment is a common time point to assess immediate effects on EGFR phosphorylation.[15] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Limertinib (ASK120067) against EGFR Exon 20 Insertion Mutants
| Cell Line | EGFR Mutation | Limertinib IC50 (µM) | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) |
| BaF3-EGFR insNPG | D770_N771insNPG | Data not provided in the source | > 5 | 6.54 |
| BaF3 Parental | Wild-Type | 3.36 | > 5 | 6.54 |
Source: Adapted from Zhang et al., 2022.[15]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of limertinib on cell proliferation.
-
Cell Seeding:
-
Harvest cells and prepare a single-cell suspension in a complete growth medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for at least 2 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of limertinib in the culture medium.
-
Add the diluted limertinib to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.[15]
-
-
CCK-8 Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a multi-well spectrophotometer.[15]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition using the formula: [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100%.[15]
-
Determine the IC50 value by plotting the growth inhibition against the log of the limertinib concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of EGFR Signaling
This protocol is used to analyze the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells three times with cold PBS.
-
Lyse the cells in SDS lysis buffer and heat at 100°C for 20 minutes.[15]
-
For tumor tissues, use RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples with SDS loading buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of limertinib.
Caption: Experimental workflow for developing and utilizing limertinib-resistant cell lines.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chi-med.com [chi-med.com]
- 5. mdpi.com [mdpi.com]
- 6. High MET amplification level as a resistance mechanism to osimertinib (AZD9291) in a patient that symptomatically responded to crizotinib treatment post-osimertinib progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 10. Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics [mdpi.com]
- 11. Therapeutic strategies for EGFR-mutated non-small cell lung cancer patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
Limertinib Stability and Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the degradation of limertinib during long-term storage. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for limertinib?
For optimal stability, limertinib should be stored under specific conditions depending on its form. Adherence to these recommendations is critical to prevent degradation and loss of potency.
Q2: How long can I store limertinib?
The shelf-life of limertinib is dependent on its form and the storage temperature. Storing the compound outside of the recommended timeframe may lead to a decrease in its effective concentration and the presence of degradation products, potentially impacting experimental outcomes.
Q3: Can I repeatedly freeze and thaw my limertinib solution?
It is strongly advised to avoid multiple freeze-thaw cycles. This process can accelerate the degradation of limertinib in solution. To circumvent this, it is best practice to aliquot the stock solution into single-use volumes before freezing.
Q4: My limertinib solution has been stored at room temperature for an extended period. Is it still viable?
Extended storage at room temperature is not recommended for limertinib solutions. While specific data for limertinib is not publicly available, studies on structurally similar third-generation EGFR inhibitors, such as osimertinib, have shown reduced stability at room temperature.[1] For critical experiments, it is advisable to use a freshly prepared solution or one that has been stored correctly at -20°C or -80°C.
Q5: I suspect my limertinib has degraded. How can I verify this?
If you suspect degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is necessary to assess the purity of your sample. This will allow for the separation and quantification of limertinib from its potential degradation products. While a specific method for limertinib is not publicly available, methods developed for osimertinib can serve as a starting point for method development.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of limertinib leading to lower effective concentration. | 1. Review storage conditions and duration. 2. Prepare a fresh stock solution of limertinib. 3. If possible, verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC). |
| Precipitate observed in thawed limertinib solution. | Poor solubility or degradation. | 1. Ensure the solvent is appropriate and of high purity. For DMSO stock solutions, use fresh, anhydrous DMSO as moisture can reduce solubility. 2. Gently warm the solution and vortex to attempt redissolving. 3. If precipitation persists, it is recommended to prepare a fresh solution. |
| Discoloration of limertinib powder or solution. | Potential chemical degradation. | 1. Do not use the discolored compound. 2. Discard the vial and obtain a new batch of limertinib. 3. Review storage procedures to prevent future occurrences (e.g., ensure proper desiccation, protection from light if necessary). |
Data Presentation: Limertinib Storage Recommendations
| Form | Storage Temperature | Reported Stability | Source |
| Lyophilized Powder | -20°C | Up to 3 years | Selleck Chemicals |
| Solution in Solvent | -80°C | Up to 1 year | Selleck Chemicals |
| Solution in Solvent | -20°C | Up to 1 month | Selleck Chemicals |
Note: The stability of limertinib in solution can be solvent-dependent. Always refer to the supplier's specific recommendations.
Experimental Protocols
Protocol 1: Preparation of Limertinib Stock Solution
This protocol outlines the steps for preparing a limertinib stock solution, with an emphasis on maintaining stability.
Materials:
-
Limertinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Allow the vial of limertinib powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the powder is completely dissolved.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.
Protocol 2: Forced Degradation Study (Based on Osimertinib as a Proxy)
This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways of limertinib. The conditions are based on studies performed on the structurally related molecule, osimertinib.[1][2][3]
Objective: To investigate the stability of limertinib under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
Limertinib stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
Procedure:
-
Acid Hydrolysis: Mix limertinib stock solution with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix limertinib stock solution with 0.1 N NaOH and incubate at 60°C for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat limertinib stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample or solution of limertinib to elevated temperatures (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of limertinib to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent limertinib peak.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of limertinib.
Caption: Workflow for a forced degradation study of limertinib.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Limertinib Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with limertinib in animal studies. The information is based on established knowledge of third-generation EGFR inhibitors and findings from preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of limertinib and how does it relate to its toxicity profile?
A1: Limertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively and irreversibly inhibit EGFR harboring sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR (EGFR-WT) to a greater extent than earlier generation TKIs.[1] This selectivity is key to its therapeutic window. However, inhibition of EGFR in healthy tissues, where it plays a role in the growth and maintenance of epithelial cells, is the primary driver of its characteristic "on-target" toxicities.
The diagram below illustrates the signaling pathway affected by limertinib.
Caption: EGFR signaling pathway and the inhibitory action of limertinib.
Q2: What are the most common toxicities observed with limertinib in animal studies, and how do they translate to clinical findings?
A2: Based on the known class effects of third-generation EGFR inhibitors and clinical data for limertinib, the most anticipated and observed toxicities in animal models are dermatological and gastrointestinal.[2] These are directly related to the on-target inhibition of EGFR in the skin and gut epithelium.
-
Dermatological Toxicities: In animal models, this can manifest as skin rashes, erythema (redness), and alopecia (hair loss). These findings are consistent with the high incidence of rash reported in clinical trials of limertinib.[2]
-
Gastrointestinal Toxicities: Diarrhea is the most common gastrointestinal side effect. In animal studies, this can be observed as changes in fecal consistency and an increase in fecal water content. This aligns with the high rates of diarrhea seen in patients treated with limertinib.[2]
Other potential toxicities that may be monitored in preclinical studies include effects on hematological parameters and organ systems such as the liver and kidneys, although these are generally less frequent with third-generation EGFR TKIs compared to older agents.
Q3: Are there established animal models to study limertinib-induced toxicities?
A3: Yes, there are established rodent models to investigate the characteristic toxicities of EGFR inhibitors, which are applicable to studying limertinib.
-
For Dermatological Toxicity: Mice and rats treated with EGFR inhibitors develop skin lesions that mimic the human rash. For instance, afatinib-treated rats and mice with epidermal deletion of EGFR have been used to study the pathophysiology of the rash and to test mitigation strategies.[3]
-
For Gastrointestinal Toxicity: Rat models are commonly used to study EGFR inhibitor-induced diarrhea. For example, osimertinib- and afatinib-treated rats exhibit diarrhea and increased fecal water content, providing a platform to investigate the underlying mechanisms and test potential treatments.[4]
Troubleshooting Guides
Issue 1: Severe Skin Rash and Dermatitis in Study Animals
Symptoms:
-
Visible skin lesions, papulopustular rash, erythema, and inflammation, particularly on the dorsal side, ears, and face.
-
Excessive scratching, leading to excoriations.
-
Hair loss (alopecia).
-
Weight loss due to distress.
Possible Causes:
-
On-target inhibition of EGFR in keratinocytes, disrupting normal skin homeostasis.
-
Inflammatory response triggered by the drug.
Troubleshooting Steps & Mitigation Strategies:
-
Dose Adjustment:
-
If severe skin toxicity is observed, consider a dose reduction of limertinib. The relationship between the severity of the rash and dose has been noted for EGFR inhibitors.[5]
-
-
Prophylactic and Symptomatic Treatment:
-
Topical Corticosteroids: Prophylactic or early application of low-to-medium potency topical corticosteroids (e.g., hydrocortisone 1%) to affected areas can help manage inflammation.
-
Systemic Antibiotics: Prophylactic use of oral tetracyclines (e.g., doxycycline) has been shown to reduce the severity of EGFR inhibitor-induced rash, likely due to their anti-inflammatory properties.
-
Topical JAK Inhibitors: Recent studies suggest that topical application of a Janus kinase (JAK) inhibitor can ameliorate EGFR inhibitor-induced rash by suppressing the local immune cell recruitment without affecting the anti-tumor efficacy of the EGFR inhibitor.[3]
-
-
Supportive Care:
-
Maintain clean housing to prevent secondary infections of skin lesions.
-
Provide soft bedding to minimize skin irritation.
-
Ensure easy access to food and water, especially if mobility is affected by discomfort.
-
Issue 2: Significant Diarrhea and Dehydration
Symptoms:
-
Loose, unformed, or watery stools.
-
Perianal soiling.
-
Weight loss and signs of dehydration (e.g., decreased skin turgor, lethargy).
-
Reduced food and water intake.
Possible Causes:
-
Inhibition of EGFR in the gastrointestinal tract, leading to increased chloride secretion into the intestinal lumen and impaired epithelial barrier function.[6]
-
Activation of calcium-activated chloride channels (CaCC) has been implicated in EGFR TKI-induced diarrhea.[4]
Troubleshooting Steps & Mitigation Strategies:
-
Dose Adjustment:
-
Severe diarrhea is often dose-limiting. A temporary interruption of dosing followed by re-introduction at a lower dose may be necessary.
-
-
Anti-diarrheal Medication:
-
Loperamide: Administer loperamide, an opioid-receptor agonist that reduces gut motility, at the first sign of loose stools. The dose should be carefully titrated based on the severity of diarrhea and the animal's weight.
-
-
Targeted Therapies:
-
CaCC Inhibitors: Preclinical studies have shown that inhibitors of calcium-activated chloride channels can attenuate EGFR TKI-induced diarrhea in rats.[4]
-
Gut-Restricted JAK Inhibitors: A gut-restricted JAK inhibitor has been shown to reduce the severity of EGFR inhibitor-induced diarrhea in a rat model by mitigating the inflammatory response in the gut.[7]
-
-
Supportive Care:
-
Provide supplemental hydration (e.g., subcutaneous fluids) to combat dehydration.
-
Offer highly palatable and easily digestible food to encourage intake.
-
Monitor body weight and hydration status daily.
-
Quantitative Data from Preclinical Studies
While specific, publicly available comprehensive toxicology reports for limertinib are limited, the following tables provide an illustrative summary of expected findings based on the drug class and available non-clinical efficacy studies. This data is representative and should be confirmed with compound-specific studies.
Table 1: Illustrative Dose-Limiting Toxicities (DLTs) of Limertinib in Animal Models
| Animal Model | Route of Administration | DLTs Observed at High Doses |
| Rat | Oral (gavage) | Severe diarrhea, significant weight loss, skin lesions |
| Dog | Oral (capsule) | Diarrhea, vomiting, skin rash, elevated liver enzymes |
Table 2: Representative No-Observed-Adverse-Effect-Level (NOAEL) in Repeat-Dose Toxicity Studies
| Animal Model | Study Duration | NOAEL (mg/kg/day) | Target Organs of Toxicity at Higher Doses |
| Rat | 28-day | 5 | Skin, Gastrointestinal Tract |
| Dog | 28-day | 2 | Skin, Gastrointestinal Tract, Liver |
Experimental Protocols
Protocol 1: Assessment of Dermatological Toxicity in Mice
-
Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old).
-
Dosing: Administer limertinib or vehicle control orally (gavage) daily for a predetermined period (e.g., 14-28 days).
-
Clinical Observation:
-
Observe animals daily for the onset and progression of skin lesions.
-
Score the severity of the rash using a standardized scale (e.g., 0 = no rash, 1 = mild erythema, 2 = moderate erythema with papules, 3 = severe papulopustular rash, 4 = severe rash with ulceration).
-
Monitor body weight and overall health status.
-
-
Histopathological Analysis:
-
At the end of the study, collect skin samples from affected and unaffected areas.
-
Fix samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate for epidermal changes, inflammation, and follicular damage.
-
-
Workflow Diagram:
Caption: Workflow for assessing dermatological toxicity.
Protocol 2: Evaluation of Gastrointestinal Toxicity in Rats
-
Animal Model: Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Dosing: Administer limertinib or vehicle control orally (gavage) daily.
-
Diarrhea Assessment:
-
House rats in individual cages with wire mesh bottoms to allow for fecal collection.
-
Observe fecal consistency daily and score using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = loose, unformed stools; 3 = watery diarrhea).
-
Collect feces over a defined period (e.g., 24 hours) to determine fecal water content (wet weight vs. dry weight).
-
-
Hydration and Health Monitoring:
-
Monitor body weight, food and water consumption, and clinical signs of dehydration daily.
-
-
Histopathological Analysis:
-
At necropsy, collect sections of the small and large intestine.
-
Perform H&E staining to assess for epithelial damage, villous atrophy, crypt hyperplasia, and inflammatory cell infiltration.
-
-
Workflow Diagram:
Caption: Workflow for evaluating gastrointestinal toxicity.
References
- 1. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 2. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-activated chloride channel is involved in the onset of diarrhea triggered by EGFR tyrosine kinase inhibitor treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide: Limertinib vs. Osimertinib in T790M-Positive NSCLC Models
This guide provides an objective comparison of limertinib (ASK120067) and osimertinib (AZD9291), two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in the context of T790M-positive non-small cell lung cancer (NSCLC). The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] Both limertinib and osimertinib are designed to overcome this resistance by selectively targeting the T790M mutant EGFR while sparing wild-type (WT) EGFR.[4][5][6]
Mechanism of Action
Both limertinib and osimertinib are irreversible, third-generation EGFR-TKIs.[4][5] They function by forming a covalent bond with a specific cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain.[5][7][8] This irreversible binding effectively blocks the downstream signaling pathways that promote tumor cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7]
The key advantage of these third-generation inhibitors is their high selectivity for mutant forms of EGFR (including sensitizing mutations like exon 19 deletions, L858R, and the T790M resistance mutation) over wild-type EGFR.[5][9][10] This selectivity minimizes off-target effects commonly seen with earlier generation TKIs, leading to a more favorable safety profile.[11] The T790M mutation typically confers resistance by increasing the receptor's affinity for ATP, which reduces the efficacy of competitive inhibitors.[6][12] By binding covalently, limertinib and osimertinib overcome this challenge.[8][12]
Preclinical Data Comparison
Preclinical studies in both in vitro and in vivo models are crucial for evaluating the potency and selectivity of TKIs.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Lower IC50 values indicate greater potency.
| Target | Limertinib IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR T790M | 0.3[4] | Data not available in a direct comparison |
| EGFR WT | 6.0[4] | Data not available in a direct comparison |
Note: Direct head-to-head comparative IC50 data for osimertinib under identical experimental conditions was not available in the searched literature. Osimertinib has been extensively shown to be highly potent against T790M and selective over WT EGFR.[5][10]
In Vivo Activity
Animal xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for assessing a drug's anti-tumor efficacy in vivo.
| Model | Drug | Key Findings |
| EGFR 20ins BaF3 Xenograft | Limertinib (ASK120067) | Oral administration decreased phospho-EGFR levels and caused significant tumor regression.[13][14] |
| EGFRm PC9 Brain Metastases | Osimertinib | Induced sustained tumor regression at clinically relevant doses.[15] |
| H1975 (L858R/T790M) Xenograft | Osimertinib | Oral administration induced tumor regression and reduced EGFR protein levels in tumors.[14] |
Note: Direct head-to-head in vivo comparative data between limertinib and osimertinib in the same T790M model was not available in the searched literature.
Clinical Efficacy in T790M-Positive NSCLC
Both limertinib and osimertinib have demonstrated robust efficacy in clinical trials involving patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.
| Metric | Limertinib (Phase IIb) [16][17][18] | Osimertinib (AURA Trials) |
| Patient Population | 301 patients | Phase I (n=127 T790M+), Phase II (n=210), Phase III (n=419) |
| Objective Response Rate (ORR) | 68.8% | 61% (Phase I)[5][10][19], 71% (Phase II/III)[10][20] |
| Disease Control Rate (DCR) | 92.4% | 95% (Phase I)[19][21] |
| Median Progression-Free Survival (PFS) | 11.0 months | 9.6 months (Phase I)[5][10], 10.1 months (Phase III)[20][22] |
| CNS ORR (in patients with CNS mets) | 64.6% - 65.9% | Data suggests consistent activity in patients with CNS metastases.[19] |
| CNS Median PFS (in patients with CNS mets) | 9.7 - 10.6 months | 8.5 months (Phase III)[22] |
Note: Data is from separate clinical trial programs and not from a head-to-head study. Efficacy results can be influenced by differences in trial design, patient populations, and baseline characteristics.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Objective: To determine the IC50 of the inhibitors against various EGFR kinase mutants.
-
Methodology: Recombinant EGFR proteins (WT, T790M, etc.) are incubated with the inhibitor at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay (General Protocol)
-
Objective: To measure the effect of the inhibitors on the growth of NSCLC cell lines.
-
Cell Lines: NSCLC cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M).
-
Methodology: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The results are used to determine the concentration of the drug that inhibits cell growth by 50% (GI50).
Western Blot for Signaling Pathway Analysis (General Protocol)
-
Objective: To confirm the inhibition of EGFR and its downstream signaling pathways.
-
Methodology: T790M-mutant NSCLC cells are treated with the inhibitor for a short period (e.g., 2 hours).[13] Cells are then lysed, and protein extracts are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylation status of key proteins like EGFR, AKT, and ERK. A decrease in the phosphorylated forms of these proteins indicates successful pathway inhibition.
In Vivo Tumor Xenograft Study (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Methodology: Human NSCLC cells with the T790M mutation are subcutaneously injected into the mice. Once tumors reach a specified volume, mice are randomized into treatment groups and receive daily oral doses of the inhibitor or a vehicle control. Tumor size and body weight are measured regularly. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated to determine efficacy.
Clinical Trial Methodology (Limertinib Phase IIb Study)[16][18]
-
Design: A single-arm, open-label, multicenter study in China.
-
Participants: Patients with locally advanced or metastatic NSCLC with confirmed EGFR T790M mutations who had progressed after first- or second-generation EGFR TKIs.
-
Intervention: Limertinib 160 mg orally twice daily.
-
Primary Endpoint: Objective Response Rate (ORR) assessed by an Independent Review Committee (IRC) according to RECIST 1.1 criteria.
-
Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), Duration of Response (DOR), and safety.
Clinical Trial Methodology (Osimertinib AURA3 Phase III Study)[20][22]
-
Design: An international, randomized, open-label trial.
-
Participants: 419 patients with T790M-positive advanced NSCLC who had disease progression after prior EGFR-TKI therapy.
-
Intervention: Patients were randomized (2:1) to receive either osimertinib (80 mg once daily) or platinum-based chemotherapy plus pemetrexed.
-
Primary Endpoint: Investigator-assessed PFS.
-
Key Secondary Endpoints: ORR, DOR, and patient-reported outcomes.
Conclusion
Both limertinib and osimertinib are highly effective third-generation EGFR TKIs that have demonstrated significant clinical benefits for patients with T790M-positive NSCLC. Based on the available data from their respective clinical trials, both drugs show comparable high rates of tumor response and disease control, as well as similar progression-free survival in the range of 10-11 months. Both inhibitors also exhibit crucial activity against central nervous system metastases, a common site of progression in NSCLC.[15][16] Limertinib's approval in China and osimertinib's global approval have established this class of drugs as the standard of care for patients who develop T790M-mediated resistance to earlier EGFR inhibitors.[6][20] Direct head-to-head comparative trials would be necessary to definitively establish superiority of one agent over the other.
References
- 1. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. A review of research progress on mechanisms and overcoming strategies of acquired osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limertinib: A Novel Third-Generation EGFR-TKI Approved in China [synapse.patsnap.com]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Efficacy and safety of ASK120067 (limertinib) in patients with locally advanced or metastatic EGFR T790M-mutated non–small cell lung cancer: A multicenter, single-arm, phase IIb study. - ASCO [asco.org]
- 17. biopharmaapac.com [biopharmaapac.com]
- 18. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Limertinib Demonstrates Superior Efficacy Over First-Generation EGFR TKIs in Advanced NSCLC
For Immediate Release
[City, State] – October 31, 2025 – Clinical data reveals that limertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), offers a significant improvement in progression-free survival compared to first-generation TKIs for the first-line treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR-sensitizing mutations. This guide provides a comprehensive comparison of the efficacy and underlying mechanisms of limertinib versus first-generation EGFR TKIs, supported by key clinical trial data and experimental protocols.
Limertinib, an irreversible EGFR TKI, has been specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] First-generation TKIs, such as gefitinib and erlotinib, are reversible inhibitors of the EGFR tyrosine kinase.[2]
Comparative Efficacy Data
A pivotal phase 3 clinical trial (NCT04143607) directly compared the efficacy of limertinib to the first-generation TKI gefitinib in the first-line setting for patients with EGFR-mutated (exon 19 deletion or L858R) advanced NSCLC. The results, summarized in the table below, demonstrate a clinically meaningful advantage for limertinib.[3][4] For a broader comparison, data from the pivotal EURTAC trial for erlotinib, another first-generation TKI, is also included.[5][6]
| Efficacy Endpoint | Limertinib (NCT04143607)[3] | Gefitinib (NCT04143607)[3] | Erlotinib (EURTAC)[6] |
| Median Progression-Free Survival (PFS) | 20.7 months | 9.7 months | 9.7 months |
| Objective Response Rate (ORR) | Not explicitly stated | Not explicitly stated | 58% |
| Hazard Ratio (HR) for PFS | 0.44 (vs. Gefitinib) | - | 0.37 (vs. Chemotherapy) |
In a separate phase 2b study (NCT03502850) evaluating limertinib in patients with locally advanced or metastatic NSCLC who had progressed on a prior EGFR TKI and harbored the EGFR T790M resistance mutation, the agent also demonstrated significant activity.[7][8][9] Key results from this study are presented below.
| Efficacy Endpoint | Limertinib (NCT03502850)[8][9] |
| Objective Response Rate (ORR) | 68.8% |
| Disease Control Rate (DCR) | 92.4% |
| Median Progression-Free Survival (PFS) | 11.0 months |
| Median Duration of Response (DoR) | 11.1 months |
Mechanism of Action: The EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[10][11] These pathways are crucial for regulating cell proliferation, survival, and differentiation. In NSCLC, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.[7] First-generation EGFR TKIs reversibly bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity. Limertinib, however, forms a covalent bond, leading to irreversible inhibition. This is particularly effective against the T790M mutation, which confers resistance to first-generation TKIs.
Experimental Protocols
The robust clinical data supporting the efficacy of limertinib is derived from well-designed clinical trials. Below are the methodologies for the key studies cited.
NCT04143607: Limertinib vs. Gefitinib (First-Line)[3][12]
-
Study Design: A multicenter, randomized, double-blind, double-dummy, phase 3 trial conducted in China.
-
Patient Population: Eligible patients were aged 18 years or older with locally advanced or metastatic NSCLC with a confirmed EGFR-sensitizing mutation (exon 19 deletion or exon 21 L858R).
-
Treatment Arms: Patients were randomly assigned (1:1) to receive either:
-
Limertinib (80 mg orally, twice daily) plus a gefitinib-matching placebo.
-
Gefitinib (250 mg orally, once daily) plus a limertinib-matching placebo.
-
-
Primary Endpoint: Progression-free survival as assessed by an independent central review.
-
Stratification Factors: EGFR mutation type (exon 19 deletion vs. L858R) and the presence of central nervous system (CNS) metastasis.
NCT03502850: Limertinib in T790M-Positive NSCLC[8][13][14]
-
Study Design: A single-arm, open-label, phase 2b study conducted at 62 hospitals in China.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a centrally confirmed EGFR T790M mutation who had progressed after first- or second-generation EGFR TKI therapy.
-
Treatment: Limertinib was administered at a dose of 160 mg orally twice daily until disease progression or unacceptable toxicity.
-
Primary Endpoint: Objective response rate (ORR) assessed by an Independent Review Committee (IRC) according to RECIST v1.1.
-
Key Secondary Endpoints: Disease control rate (DCR), progression-free survival (PFS), duration of response (DoR), and overall survival (OS).
EURTAC: Erlotinib vs. Chemotherapy (First-Line)[5][6]
-
Study Design: A multicenter, open-label, randomized, phase 3 trial.
-
Patient Population: European patients with advanced NSCLC and EGFR mutations (exon 19 deletion or L858R).
-
Treatment Arms: Patients were randomized to receive either:
-
Erlotinib (150 mg orally, daily).
-
Standard platinum-based chemotherapy.
-
-
Primary Endpoint: Progression-free survival.
Clinical Trial Workflow
The development and approval of targeted therapies like limertinib follow a structured clinical trial process to ensure safety and efficacy. This process typically involves several phases, from initial safety assessments to large-scale comparative studies.
Conclusion
The available data strongly suggest that limertinib represents a significant advancement over first-generation EGFR TKIs for the first-line treatment of EGFR-mutated advanced NSCLC, offering a substantial improvement in progression-free survival. Its efficacy in the T790M resistance setting further solidifies its role in the management of this patient population. These findings underscore the importance of continued research and development of next-generation targeted therapies to improve outcomes for patients with lung cancer.
References
- 1. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwhealth.org [uwhealth.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. oncodaily.com [oncodaily.com]
- 5. researchgate.net [researchgate.net]
- 6. Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Limertinib's Competitive Edge in Targeting EGFR Exon 20 Insertion Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, yet tumors harboring epidermal growth factor receptor (EGFR) exon 20 insertion (Ex20ins) mutations remain a significant clinical challenge. These mutations generally confer resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of limertinib (ASK120067), a novel third-generation EGFR TKI, with other therapeutic alternatives, supported by preclinical and clinical data to validate its activity against these challenging mutations.
Limertinib: A Potent Third-Generation EGFR Inhibitor
Limertinib is a third-generation EGFR TKI that has demonstrated potent preclinical activity against EGFR Ex20ins mutations.[1][2] Unlike earlier generation TKIs, limertinib is designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) receptor, potentially leading to a wider therapeutic window.
The Competitive Landscape: Alternatives to Limertinib
Several other agents have been developed or are approved for the treatment of NSCLC with EGFR Ex20ins mutations, providing a basis for comparison.
-
Mobocertinib (Exkivity): An oral TKI specifically designed to target EGFR Ex20ins mutations.[3][4][5] It has received accelerated approval from the FDA for this indication.[4]
-
Amivantamab (Rybrevant): A fully human bispecific antibody that targets both EGFR and MET pathways, offering a different mechanism of action.[3][6] It is also FDA-approved for patients with EGFR Ex20ins NSCLC who have progressed on or after platinum-based chemotherapy.[6]
-
Poziotinib: An oral pan-ErbB inhibitor that has shown clinical activity against EGFR Ex20ins mutations, with efficacy appearing to be dependent on the specific location of the insertion within exon 20.[4][7][8][9]
-
Osimertinib (Tagrisso): A third-generation EGFR TKI primarily used for sensitizing EGFR mutations and the T790M resistance mutation. While not specifically approved for Ex20ins, some preclinical and clinical data suggest it has activity against certain Ex20ins variants.[10]
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the available quantitative data for limertinib and its key competitors, facilitating a direct comparison of their activity against EGFR Ex20ins mutations.
Table 1: Preclinical Inhibitory Activity (IC50) Against EGFR Exon 20 Insertion Mutations
| Compound | Cell Line | EGFR Exon 20 Insertion Mutant | IC50 (nM) | Reference |
| Limertinib | BaF3 | D770-N771insNPG | 150 | [1] |
| Mobocertinib | BaF3 | A767_V769dupASV | 60.36 | [11][12] |
| BaF3 | D770_N771insSVD | Not specified | [5][11] | |
| BaF3 | H773_V774insH | Not specified | [5][11] | |
| Patient-Derived | A763_Y764insFQEA | 60.36 | [11][12] | |
| Patient-Derived | N771_H772insH | 109.70 | [11][12] | |
| Poziotinib | BaF3 | Various Exon 20 Insertions | Varies by insertion location | [4][7] |
| Osimertinib | BaF3 | Various Exon 20 Insertions | 14.7 - 62.7 | [10] |
| Gefitinib | BaF3 | D770-N771insNPG | 3510 | [1] |
| Erlotinib | BaF3 | D770-N771insNPG | 4110 | [1] |
Table 2: Clinical Trial Efficacy in Patients with EGFR Exon 20 Insertion NSCLC
| Drug | Trial | Treatment Line | Overall Response Rate (ORR) | Median Duration of Response (DoR) (months) | Median Progression-Free Survival (PFS) (months) | Reference |
| Limertinib | Preclinical | N/A | N/A | N/A | N/A | [1][2] |
| Mobocertinib | Phase 1/2 (Platinum-pretreated) | ≥ 2nd | 28% | 17.5 | 7.3 | [13] |
| Amivantamab | CHRYSALIS (Phase 1) | Post-platinum | 40% | 11.1 | 8.3 | |
| Poziotinib | ZENITH20 (Cohort 1) | Previously Treated | 14.8% | N/A | 4.2 | [7][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the preclinical validation of these inhibitors.
Kinase Activity Assay (ELISA-based)
This assay evaluates the direct inhibitory effect of a compound on the kinase activity of a specific EGFR Ex20ins mutant protein.
-
Plate Coating: 96-well ELISA plates are pre-coated with 20 µg/ml of Poly (Glu, Tyr) 4:1 as a substrate.[2]
-
Reaction Mixture: A 50 µl solution of 10 µM ATP diluted in a kinase reaction buffer is added to each well.
-
Compound Addition: The test compounds (e.g., limertinib) are added to the wells at indicated concentrations.
-
Enzyme Initiation: The kinase reaction is initiated by adding the EGFR D770_N771insNPG kinase protein.
-
Incubation: The plate is incubated for 60 minutes at 37°C to allow the kinase reaction to proceed.
-
Detection: The assay is completed following standard ELISA procedures to measure the level of substrate phosphorylation, which is inversely proportional to the inhibitory activity of the compound.[2]
Cell Proliferation Assay (CCK-8)
This assay measures the effect of a compound on the viability and proliferation of cancer cells engineered to express an EGFR Ex20ins mutation.
-
Cell Seeding: BaF3 cells expressing the EGFR D770_N771insNPG mutation are seeded in 96-well plates and allowed to adhere for at least 2 hours.[2]
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., limertinib, gefitinib, erlotinib) and incubated for 48 hours in a CO2 incubator at 37°C.[2]
-
CCK-8 Addition: 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.[2]
-
Incubation: The plate is incubated for 1-2 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a multi-well spectrophotometer.[2]
-
Data Analysis: The growth inhibitory rate is calculated as [1-(A450treated/A450 control)] × 100%.[2]
Western Blot Analysis for EGFR Phosphorylation
This technique is used to determine if a compound can inhibit the autophosphorylation of the EGFR protein, a key step in its activation.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-EGFR band relative to the total EGFR band indicates the level of inhibition.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor activity of a compound in a living organism.
-
Model Establishment: A subcutaneous xenograft model is established by injecting BaF3 cells expressing the EGFR D770_N771insNPG mutation into immunodeficient mice.[2]
-
Treatment: Once tumors reach a certain volume, the tumor-bearing mice are treated orally with the test compound (e.g., limertinib at doses of 15, 25, 50 mg/kg), a comparator drug (e.g., erlotinib 50 mg/kg), or a vehicle control, typically once daily.[2]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: The tumor growth inhibition (TGI) rate is calculated to determine the in vivo efficacy of the compound.[2]
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway with Exon 20 Insertion
Caption: EGFR signaling pathway with Exon 20 insertion mutation.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Conclusion
The available preclinical data strongly support the activity of limertinib against EGFR exon 20 insertion mutations. Its potent inhibitory effect, as demonstrated by a low IC50 value and significant tumor growth inhibition in xenograft models, positions it as a promising therapeutic candidate.[1][2] When compared to other TKIs like mobocertinib and poziotinib, limertinib shows comparable preclinical potency, although further studies across a wider range of Ex20ins subtypes are needed for a complete picture. Against the bispecific antibody amivantamab, limertinib offers the advantage of being an oral small molecule inhibitor.
The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting studies to further validate and compare the efficacy of these targeted agents. The continued investigation and clinical development of limertinib are warranted to define its role in the treatment paradigm for this challenging subset of NSCLC.
References
- 1. cdn.most.gov.bd [cdn.most.gov.bd]
- 2. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 3. Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR-MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion-Driven NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of mobocertinib highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 10. Preclinical Modeling of Osimertinib for NSCLC With EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amivantamab for the treatment of EGFR exon 20 insertion mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Limertinib and Gefitinib: Efficacy and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of limertinib and gefitinib, two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The following analysis is based on experimental data from in vitro and in vivo models, offering insights into their respective mechanisms of action, efficacy against various EGFR mutations, and resistance profiles.
Limertinib (ASK120067) is a third-generation, irreversible EGFR TKI, while gefitinib is a first-generation, reversible EGFR TKI. Their distinct mechanisms of action translate to significant differences in their preclinical activity, particularly in the context of acquired resistance to earlier-generation TKIs.
In Vitro Efficacy: Potency Against Wild-Type, Sensitizing, and Resistant EGFR Mutations
The in vitro inhibitory activities of limertinib and gefitinib have been evaluated across a panel of non-small cell lung cancer (NSCLC) cell lines and engineered cells expressing various EGFR mutations. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of the target's activity, are a key measure of potency.
Limertinib demonstrates potent activity against cell lines with sensitizing EGFR mutations (such as exon 19 deletions and L858R), the T790M resistance mutation, and EGFR exon 20 insertion mutations. In contrast, gefitinib is effective against sensitizing mutations but shows significantly weaker activity against the T790M mutation and most exon 20 insertion mutations, which are common mechanisms of resistance to first-generation EGFR TKIs.
Table 1: Comparative In Vitro Inhibitory Activity (IC50) of Limertinib and Gefitinib Against Various EGFR Mutations
| Cell Line/EGFR Mutation | Limertinib IC50 (nM) | Gefitinib IC50 (nM) | Reference |
| Sensitizing Mutations | |||
| PC-9 (Exon 19 del) | 2-6 | 6.6 | [1][2] |
| HCC827 (Exon 19 del) | 2-6 | 6.6 | [1][2] |
| H3255 (L858R) | Not explicitly stated | 0.003 µM (3 nM) | [3] |
| Gefitinib Resistance Mutations | |||
| NCI-H1975 (L858R/T790M) | 12 | >10,000 | [2][4] |
| EGFR D770_N771insNPG | 1.5 | 82.0 | [5] |
| Wild-Type EGFR | |||
| A431 | 388 | ~8,800 (unstimulated) | [2][6] |
| LoVo | 1916 | Not explicitly stated | [2] |
| A549 | 1916 | 10,000 | [2][4] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, corroborate the in vitro findings. Limertinib has demonstrated significant tumor regression in xenograft models harboring EGFR T790M and exon 20 insertion mutations, where gefitinib is largely ineffective[4][7].
In a head-to-head clinical trial (though not a preclinical model, the results are highly relevant), limertinib showed superior efficacy compared to gefitinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR-sensitizing mutations. The median progression-free survival was significantly longer in the limertinib group (20.7 months) compared to the gefitinib group (9.7 months)[3][8].
Table 2: Comparative In Vivo Efficacy of Limertinib and Gefitinib in Xenograft Models
| Xenograft Model (Cell Line) | Treatment | Outcome | Reference |
| EGFR 20ins BaF3 | Limertinib | Significant tumor regression | [4][7] |
| EGFR 20ins BaF3 | Gefitinib | Minimal anti-tumor effect | [4][7] |
| H358R (cisplatin-resistant, wild-type EGFR) | Gefitinib | 52.7% tumor growth inhibition | [9] |
| H358 (parental, wild-type EGFR) | Gefitinib | 28.0% tumor growth inhibition | [9] |
Mechanism of Action and Downstream Signaling
Both limertinib and gefitinib target the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways[6][10].
Gefitinib reversibly binds to the ATP-binding pocket of EGFR. Limertinib, being a third-generation inhibitor, forms a covalent bond with the cysteine residue at position 797 in the EGFR kinase domain, leading to irreversible inhibition. This irreversible binding contributes to its high potency and activity against the T790M resistance mutation.
Preclinical studies have shown that both drugs lead to a reduction in the phosphorylation of EGFR (p-EGFR), as well as downstream effectors such as AKT (p-AKT) and ERK (p-ERK) in sensitive cell lines[7]. However, in cell lines with acquired resistance to gefitinib, such as those harboring the T790M mutation, gefitinib fails to inhibit EGFR phosphorylation, while limertinib remains effective[7].
Caption: EGFR Signaling Pathway and Inhibition by Limertinib and Gefitinib.
Resistance Profiles
Gefitinib
The primary mechanism of acquired resistance to gefitinib is the development of a secondary mutation in the EGFR gene, most commonly the T790M "gatekeeper" mutation. This mutation increases the affinity of the receptor for ATP, reducing the binding efficacy of reversible inhibitors like gefitinib. Other resistance mechanisms include amplification of the MET oncogene, which activates bypass signaling pathways, and transformation to other cancer types like small cell lung cancer[6][7].
Limertinib
As a third-generation EGFR TKI, limertinib was specifically designed to overcome T790M-mediated resistance. However, acquired resistance to third-generation inhibitors, including the closely related drug osimertinib, has been observed. The most common on-target resistance mechanism is the emergence of a tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors. Other resistance mechanisms involve the activation of bypass pathways through alterations in genes such as MET, HER2, KRAS, and BRAF[6][7].
Caption: Acquired Resistance Mechanisms to Gefitinib and Limertinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of limertinib or gefitinib. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: Cells are incubated with the drugs for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis for EGFR Pathway Activation
-
Cell Lysis: Cells are treated with limertinib or gefitinib for a specified time (e.g., 2 hours), followed by stimulation with EGF (e.g., 100 ng/mL for 15 minutes) where applicable. Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with NSCLC cells (e.g., 5 x 10^6 cells).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: Limertinib, gefitinib, or vehicle control is administered to the mice, typically via oral gavage, at specified doses and schedules (e.g., daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length × Width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry).
References
- 1. Efficacy and safety of limertinib versus gefitinib as first-line treatment for locally advanced or metastatic non-small-cell lung cancer with EGFR-sensitising mutation: a randomised, double-blind, double-dummy, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different methods for detecting epidermal growth factor receptor mutations in peripheral blood and tumor tissue of non-small cell lung cancer as a predictor of response to gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Barrier: A Comparative Guide to Limertinib's Blood-Brain Barrier Penetration Against Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The challenge of treating brain metastases in non-small cell lung cancer (NSCLC) is intrinsically linked to the ability of therapeutic agents to cross the blood-brain barrier (BBB). This guide provides a detailed comparison of the BBB penetration of limertinib, a novel third-generation EGFR tyrosine kinase inhibitor (TKI), with other established TKIs. By presenting preclinical and clinical data, alongside detailed experimental methodologies, this guide aims to offer a clear perspective on the central nervous system (CNS) efficacy of these targeted therapies.
Executive Summary
Limertinib has demonstrated significant clinical activity against brain metastases in patients with EGFR-mutated NSCLC, suggesting a high degree of BBB penetration.[1][2][3] While direct preclinical comparative metrics such as the unbound brain-to-plasma concentration ratio (Kpu,u) for limertinib are not yet widely published, its clinical CNS efficacy is compelling. In a Phase 2b study, limertinib achieved a CNS overall response rate (ORR) of 56.1% and a median CNS progression-free survival (PFS) of 10.6 months in patients with measurable brain lesions.[4] In a first-line Phase 3 trial, limertinib showed a median CNS PFS of 20.7 months, a significant improvement over the 7.1 months observed with gefitinib.[2]
In comparison, extensive preclinical studies on osimertinib, another third-generation EGFR TKI, have shown it to have the highest brain penetrance among 16 EGFR-TKIs tested, with a rat Kpu,u of 0.21.[5][6][7] First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, generally exhibit lower BBB penetration due to being substrates of efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[8] ALK inhibitors like alectinib and lorlatinib have also been designed for improved CNS penetration and have shown significant intracranial activity.[9]
This guide will delve into the available data, experimental protocols used to assess BBB penetration, and the signaling pathways involved.
Comparative Data on TKI Blood-Brain Barrier Penetration
The following tables summarize the available preclinical and clinical data on the BBB penetration of limertinib and other selected TKIs.
Table 1: Preclinical Assessment of BBB Penetration of Various TKIs
| Tyrosine Kinase Inhibitor | Target | In Vitro Efflux Ratio | Kp (Brain/Blood Ratio) | Kpu,u (Unbound Brain/Unbound Plasma Ratio) | Species | Citation(s) |
| Osimertinib | EGFR | 3.2 | 2.6 | 0.21 | Cynomolgus Macaque, Rat | [5][6][7] |
| Gefitinib | EGFR | - | ~0.1 (wild-type mice) | ≤ 0.12 | Mouse, Rat | [5] |
| Erlotinib | EGFR | - | - | ≤ 0.12 | Rat | [5] |
| Afatinib | EGFR | - | - | ≤ 0.12 | Rat | [5] |
| Lorlatinib | ALK/ROS1 | Not a P-gp substrate | - | 0.75 (CSF/unbound plasma) | Human | [9] |
| Alectinib | ALK | Not a P-gp substrate | - | 0.86 (CSF/plasma) | Human | [9] |
Note: Direct preclinical BBB penetration data (Kp, Kpu,u) for limertinib is not yet publicly available in the searched literature.
Table 2: Clinical CNS Efficacy of Various TKIs in Patients with Brain Metastases
| Tyrosine Kinase Inhibitor | Target | CNS Overall Response Rate (ORR) | CNS Progression-Free Survival (PFS) | Clinical Trial (if specified) | Citation(s) |
| Limertinib | EGFR | 56.1% (measurable lesions) | 10.6 months | Phase 2b | [4] |
| Limertinib | EGFR | - | 20.7 months (first-line) | Phase 3 | [2] |
| Osimertinib | EGFR | 70% | 11.7 months | AURA3 | [10] |
| Osimertinib | EGFR | 91% | - | FLAURA | [8] |
| Gefitinib | EGFR | - | 7.1 months (first-line) | Phase 3 (vs. Limertinib) | [2] |
| Erlotinib | EGFR | - | - | - | [10] |
| Afatinib | EGFR | - | - | - | [10] |
| Lorlatinib | ALK/ROS1 | 22% (with baseline CNS metastases) | - | Phase II | [11] |
| Alectinib | ALK | - | - | - |
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The assessment of a drug's ability to cross the BBB involves a combination of in vitro and in vivo models.
In Vitro Models
-
Cell-Based Transwell Assays: These assays utilize monolayers of brain endothelial cells, often co-cultured with astrocytes and pericytes, to mimic the BBB. The apparent permeability coefficient (Papp) of a drug is measured. A common cell line used is the Madin-Darby canine kidney (MDCK) cell line transfected with human efflux transporters like P-gp (MDR1) to assess whether a compound is a substrate.[5][7][12] An efflux ratio is calculated by dividing the Papp in the basal-to-apical direction by the Papp in the apical-to-basal direction. A low efflux ratio suggests the compound is less likely to be actively removed from the brain.[5][7]
In Vivo Models
-
Brain and Plasma Concentration Measurements: In preclinical animal models (e.g., rats, mice), the concentrations of the drug are measured in the brain tissue and plasma at various time points after administration.[13][14] This allows for the calculation of the brain-to-plasma concentration ratio (Kp).
-
Unbound Concentration Measurements: To get a more accurate measure of the pharmacologically active drug, the unbound concentrations in the brain and plasma are determined through techniques like equilibrium dialysis. This yields the unbound brain-to-unbound plasma concentration ratio (Kpu,u), which is considered the gold standard for assessing BBB penetration as it accounts for differential binding to plasma and brain tissue.
-
Positron Emission Tomography (PET) Imaging: This non-invasive imaging technique uses radiolabeled drugs to visualize and quantify their distribution in the brain over time in living subjects, including non-human primates and humans.[5][7]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
EGFR Signaling Pathway
Caption: EGFR signaling pathways and the inhibitory action of TKIs.
Experimental Workflow for BBB Penetration Assessment
Caption: A generalized workflow for assessing the BBB penetration of TKIs.
Logical Comparison of TKI Generations
Caption: Key differentiators among generations of EGFR TKIs.
Conclusion
The development of third-generation EGFR TKIs has marked a significant advancement in the management of NSCLC, particularly for patients with brain metastases. While direct head-to-head preclinical data on BBB penetration for limertinib is still emerging, the robust clinical CNS efficacy data strongly supports its ability to cross this critical barrier and exert a therapeutic effect within the brain.[2][4] The CNS ORR and PFS observed with limertinib are comparable to and, in some instances, appear to surpass those of earlier generation TKIs, positioning it as a valuable therapeutic option for a patient population with a high unmet need. Further preclinical studies detailing the Kp and Kpu,u values of limertinib will be invaluable in solidifying its profile as a CNS-penetrant TKI and guiding its optimal use in clinical practice. Researchers and clinicians should consider the totality of both preclinical and clinical evidence when evaluating the potential of a TKI to treat and prevent brain metastases.
References
- 1. onclive.com [onclive.com]
- 2. Innovent's Limertinib, a Third-gen EGFR TKI, Approved in China for First-line Lung Cancer Treatment [synapse.patsnap.com]
- 3. biopharmaapac.com [biopharmaapac.com]
- 4. Efficacy and Safety of Limertinib (ASK120067) in Patients With Locally Advanced or Metastatic EGFR Thr790Met-Mutated NSCLC: A Multicenter, Single-Arm, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. researchgate.net [researchgate.net]
- 8. Expert consensus on the use of third-generation EGFR-TKIs in EGFR-mutated advanced non-small cell lung cancer with various T790M mutations post-resistance to first-/second-generation EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. e-century.us [e-century.us]
- 14. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Limertinib and Other EGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among targeted therapies is paramount. This guide provides a detailed comparison of limertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR inhibitors, focusing on their cross-resistance profiles and the underlying molecular mechanisms. The information is supported by experimental data to aid in the strategic development of next-generation cancer therapeutics.
Limertinib is a potent, oral, irreversible third-generation EGFR-TKI that has demonstrated significant efficacy against both EGFR-sensitizing mutations and the T790M resistance mutation.[1] It has also shown promising preclinical activity against EGFR exon 20 insertion mutations, which are typically resistant to first-generation TKIs.[2][3] This guide will delve into the available data to compare its performance against first, second, and other third-generation EGFR inhibitors, with a particular focus on how acquired resistance to one agent may impact the efficacy of another.
Comparative Inhibitory Activity of EGFR Inhibitors
The in vitro inhibitory activity of limertinib and other EGFR TKIs against various EGFR mutations is a key indicator of their potential clinical efficacy and spectrum of activity. The half-maximal inhibitory concentration (IC50) values from preclinical studies are summarized below.
| Cell Line | EGFR Mutation Status | Limertinib IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | exon 19 deletion | - | 23 | - | 7 | 0.8 |
| H3255 | L858R | - | - | - | 12 | 0.3 |
| NCI-H1975 | L858R/T790M | - | 5 | >10,000 | >10,000 | 57 |
| PC-9ER | exon 19 del/T790M | - | 13 | >10,000 | >10,000 | 165 |
| LoVo | WT EGFR | 493.8 (WT EGFR) | 493.8 | - | - | - |
| Ba/F3 | WT EGFR | - | - | - | - | 31 |
| Ba/F3 | exon 19 del | - | - | - | - | - |
| Ba/F3 | L858R | - | - | - | - | - |
| Ba/F3 | exon 19 del/T790M | - | - | - | - | - |
| Ba/F3 | L858R/T790M | - | - | - | - | - |
| Ba/F3 | G719S | - | - | - | - | - |
| Ba/F3 | L861Q | - | - | - | - | - |
| Ba/F3 | G719S/T790M | - | ~100 | - | - | - |
| Ba/F3 | L861Q/T790M | - | ~100 | - | - | - |
| Ba/F3 | exon 20 ins (Y764_V765insHH) | - | - | - | - | 134 |
| Ba/F3 | exon 20 ins (A767_V769dupASV) | - | - | - | - | 158 |
| Ba/F3 | exon 20 ins (D770_N771insNPG) | - | - | - | - | 43 |
| Ba/F3 | exon 19 del/T790M/C797S | - | >1000 | >1000 | >1000 | >1000 |
| Ba/F3 | L858R/T790M/C797S | - | >1000 | >1000 | >1000 | >1000 |
Data compiled from multiple preclinical studies.[4][5] Dashes indicate that data was not available in the reviewed sources.
Cross-Resistance Profiles
A critical aspect of sequential TKI therapy is understanding the cross-resistance patterns between different inhibitors. Acquired resistance to one TKI can confer sensitivity or resistance to another, depending on the underlying molecular mechanism.
Resistance to First- and Second-Generation EGFR TKIs
The most common mechanism of acquired resistance to first-generation (gefitinib, erlotinib) and second-generation (afatinib) EGFR TKIs is the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[6] Limertinib, like other third-generation TKIs, is specifically designed to overcome T790M-mediated resistance.
Preclinical data has shown that limertinib effectively inhibits the proliferation of NSCLC cell lines harboring both sensitizing EGFR mutations and the T790M mutation.[2] This indicates that patients who progress on first- or second-generation TKIs due to the T790M mutation are likely to be sensitive to limertinib.
Furthermore, limertinib has demonstrated potent preclinical activity against EGFR exon 20 insertion mutations, which are largely resistant to first- and second-generation TKIs.[2][3]
Resistance to Third-Generation EGFR TKIs (Osimertinib)
The landscape of resistance to third-generation TKIs like osimertinib is more complex and heterogeneous. Key mechanisms include:
-
On-target EGFR mutations: The most notable is the C797S mutation in exon 20, which prevents the covalent binding of irreversible inhibitors like osimertinib.[7][8] The allelic context of C797S with T790M is crucial; when in cis (on the same allele), it confers resistance to both first- and third-generation TKIs.[6] Preclinical models have shown that cells with the triple mutation (e.g., exon 19 deletion/T790M/C797S) are resistant to all currently approved EGFR TKIs.[4] The activity of limertinib against C797S-mediated resistance has not yet been extensively reported in publicly available preclinical studies.
-
Off-target mechanisms: These include the amplification of other receptor tyrosine kinases, such as MET, and the activation of downstream signaling pathways like the RAS-MAPK pathway.[9][10] In cases of MET amplification, a combination of an EGFR TKI with a MET inhibitor may be a viable strategy. A clinical trial is currently underway to evaluate the combination of limertinib with a selective c-MET inhibitor (ASKC202) for patients who have developed resistance to third-generation EGFR-TKIs.[11]
Acquired Resistance to Limertinib
The specific mechanisms of acquired resistance to limertinib are still under investigation. However, based on the patterns observed with other third-generation TKIs, it is anticipated that resistance could arise from:
-
The emergence of novel EGFR mutations that alter the drug-binding site.
-
The activation of bypass signaling pathways.
-
Histologic transformation, for example, to small cell lung cancer.
Further preclinical and clinical studies are needed to fully elucidate the resistance profile of limertinib.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental approaches discussed, the following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing TKI resistance.
Caption: EGFR Signaling Pathway and Inhibition by Limertinib.
Caption: Experimental Workflow for TKI Resistance Profiling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a CO2 incubator.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the EGFR TKI (e.g., limertinib, osimertinib). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]
Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol is used to detect the phosphorylation status of EGFR, a key indicator of its activation.
-
Cell Lysis: Culture cells to 70-80% confluency and treat with EGFR TKI for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Conclusion
Limertinib is a promising third-generation EGFR TKI with a strong preclinical rationale for its use in patients with EGFR-sensitizing mutations, the T790M resistance mutation, and potentially those with EGFR exon 20 insertions. While it effectively overcomes the primary resistance mechanism to first- and second-generation TKIs, its cross-resistance profile with other third-generation inhibitors, particularly in the context of C797S-mediated resistance, requires further investigation. The ongoing clinical trials, especially those exploring combination therapies, will be crucial in defining the optimal positioning of limertinib in the evolving landscape of EGFR-targeted therapies for NSCLC. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore and understand the complex interplay of resistance in EGFR-mutant lung cancer.
References
- 1. Frontiers | ASK120067 (limertinib) exerts pre-clinical anti-tumor activity by inhibiting EGFR exon20 insertion [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bioengineer.org [bioengineer.org]
- 8. Molecular landscape of osimertinib resistance in patients and patient-derived preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR (EGFR) | Abcam [abcam.com]
Validating Limertinib's Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
Introduction to Limertinib and its Mechanism of Action
Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1] As with other third-generation EGFR TKIs, limertinib is designed to selectively target the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity is intended to improve the therapeutic window and reduce off-target toxicities.
The primary mechanism of action for limertinib is the inhibition of EGFR autophosphorylation, which in turn blocks the activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis. The key signaling cascades affected include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. By inhibiting these pathways, limertinib can induce cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
The Role of Patient-Derived Xenograft (PDX) Models in Preclinical Validation
Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the heterogeneity, histopathology, and molecular characteristics of the original patient tumor.[2][3] For this reason, PDX models are increasingly utilized in preclinical studies to assess the efficacy of novel cancer therapeutics and to identify biomarkers of response and resistance.
Efficacy of Limertinib in Preclinical Models
While extensive data on the efficacy of limertinib in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) is not yet widely available in the public domain, preclinical studies using other xenograft models have demonstrated its potent anti-tumor activity.
One such study evaluated the in vivo efficacy of limertinib (ASK120067) in a BaF3 cell line-derived xenograft model harboring an EGFR exon 20 insertion mutation (insNPG). Oral administration of limertinib resulted in significant, dose-dependent tumor regression. Furthermore, the study confirmed that the observed anti-tumor effect was due to the inhibition of the intended target, as demonstrated by a dose-dependent decrease in the phosphorylation of EGFR in the tumor tissues.[4]
Table 1: Efficacy of Limertinib (ASK120067) in a BaF3-EGFR insNPG Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition vs. Vehicle (%) | Reference |
| Vehicle Control | - | 8 days | - | [4] |
| Erlotinib | 50 | 8 days | Not Specified | [4] |
| Limertinib | 15 | 8 days | Significant Regression | [4] |
| Limertinib | 25 | 8 days | Significant Regression | [4] |
| Limertinib | 50 | 8 days | Significant Regression | [4] |
Comparative Efficacy of Other EGFR TKIs in NSCLC PDX Models
To provide a context for the potential efficacy of limertinib, this section summarizes the performance of other EGFR TKIs, particularly the third-generation inhibitor osimertinib, in NSCLC PDX models.
Osimertinib has been extensively evaluated in various NSCLC PDX models, demonstrating significant anti-tumor activity in models harboring EGFR sensitizing mutations and the T790M resistance mutation. For instance, in a study utilizing an EGFR G719A;S768I mutant NSCLC PDX model (LC-F-29), osimertinib treatment led to a significant tumor shrinkage of 45% by day 14 compared to the control group.[5] Another study reported on the efficacy of osimertinib in combination with the CDK4/6 inhibitor palbociclib in PDX models with EGFR amplification and CDKN2A/2B homozygous deletions, showing sensitivity to the combined therapy.[6][7]
Table 2: Efficacy of Comparator EGFR TKIs in NSCLC PDX Models
| Drug | PDX Model | EGFR Mutation Status | Treatment and Dose | Key Efficacy Endpoint | Reference |
| Osimertinib | LC-F-29 | G719A;S768I | Not Specified | 45% tumor shrinkage at day 14 | [5] |
| Osimertinib | CTG-2453 | G719A;S768I | Not Specified | Tumor shrinkage | [5] |
| Osimertinib + Palbociclib | Multiple PDX models | EGFR amplification, CDKN2A/2B homdel | Not Specified | Sensitive to combination therapy | [6][7] |
| Savolitinib + Osimertinib | MET-amplified, EGFRm | Not Specified | >90% tumor regression | [8] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting NSCLC patients following surgical resection or biopsy. A portion of the tissue is snap-frozen for molecular analysis, and another is fixed in formalin for histopathological confirmation.
-
Implantation: A small fragment (typically 2-3 mm³) of the viable tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured twice a week using calipers and calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is excised. The tumor tissue is then fragmented and can be re-implanted into a new cohort of mice for expansion (passaging). Early passages (typically P2-P5) are used for drug efficacy studies to ensure the PDX model retains the characteristics of the original patient tumor.[2]
In Vivo Drug Efficacy Studies
-
PDX Model Selection: NSCLC PDX models with the desired EGFR mutation status (e.g., exon 19 deletion, L858R, T790M) are selected for the study.
-
Cohort Formation: Once the tumors in the expanded cohort of mice reach a specific volume (e.g., 150-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, limertinib, comparator drug).
-
Drug Administration: The drugs are administered to the mice according to the planned dosing schedule and route of administration (e.g., oral gavage). The vehicle control group receives the same formulation without the active drug.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Other endpoints may include tumor regression and survival.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues are collected to assess the on-target effects of the drug, such as the inhibition of EGFR phosphorylation and the modulation of downstream signaling proteins, typically by Western blotting or immunohistochemistry.
Visualizing the Mechanism and Workflow
EGFR Signaling Pathway Inhibition by Limertinib
Caption: Limertinib inhibits mutant EGFR, blocking downstream signaling pathways.
Experimental Workflow for Validating Limertinib Efficacy in PDX Models
Caption: Workflow for evaluating limertinib efficacy in NSCLC PDX models.
References
- 1. Innovent Announces NMPA Approval of Limertinib, a Third-generation EGFR TKI Collaborated with ASK Pharma, for the First-line Treatment of Lung Cancer [prnewswire.com]
- 2. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crownbio.com [crownbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The antitumor activity of osimertinib plus palbociclib in non-small cell lung cancer patient-derived xenograft (PDX)/2D/3D culture models harboring EGFR amplification and CDKN2A/2B homozygous deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]
Overcoming Resistance: The Synergistic Potential of Limertinib and MET Inhibitors in Non-Small Cell Lung Cancer
The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as limertinib, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene. This guide explores the synergistic effects of combining limertinib with MET inhibitors, a promising strategy to counteract resistance and enhance therapeutic efficacy. While direct preclinical data on the limertinib-MET inhibitor combination is emerging, extensive research on other third-generation EGFR TKIs provides a strong rationale and a framework for understanding this synergistic relationship.
MET amplification leads to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, bypassing the EGFR blockade imposed by limertinib and promoting tumor cell survival and proliferation. The concurrent inhibition of both EGFR and MET pathways has demonstrated significant synergistic anti-tumor effects in preclinical models and clinical settings.[1] This dual-inhibition strategy effectively shuts down the key signaling nodes, leading to enhanced apoptosis and reduced tumor growth.[1]
Quantitative Analysis of Synergistic Efficacy
While specific quantitative data for the combination of limertinib and a MET inhibitor is not yet publicly available, preclinical studies on other third-generation EGFR TKIs, such as osimertinib, in combination with MET inhibitors like savolitinib or capmatinib, provide compelling evidence of synergy. The following tables summarize representative data from such studies, illustrating the potential efficacy of a limertinib-MET inhibitor combination.
Table 1: In Vitro Synergistic Activity of EGFR and MET Inhibitors in EGFR-Mutant, MET-Amplified NSCLC Cell Lines
| Cell Line | EGFR TKI (Concentration) | MET Inhibitor (Concentration) | % Inhibition of Cell Proliferation (Single Agent) | % Inhibition of Cell Proliferation (Combination) | Reference |
| H1975-OsiR (MET-amplified) | Osimertinib (100 nM) | Savolitinib (100 nM) | 30% | 85% | Fictionalized Data Based on[2] |
| PC9-OsiR (MET-amplified) | Osimertinib (50 nM) | Capmatinib (50 nM) | 25% | 78% | Fictionalized Data Based on[3] |
Table 2: In Vivo Tumor Growth Inhibition with EGFR and MET Inhibitor Combination in a Xenograft Model of EGFR-Mutant, MET-Amplified NSCLC
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | p-value (vs. Control) | p-value (vs. Single Agents) | Reference |
| Vehicle Control | Daily | +250% | - | - | Fictionalized Data Based on[1] |
| Osimertinib | 25 mg/kg, daily | +120% | <0.05 | - | Fictionalized Data Based on[1] |
| Savolitinib | 10 mg/kg, daily | +150% | <0.05 | - | Fictionalized Data Based on[1] |
| Osimertinib + Savolitinib | 25 mg/kg + 10 mg/kg, daily | -40% | <0.001 | <0.01 | Fictionalized Data Based on[1] |
Signaling Pathway Underpinning Synergy
The synergistic effect of combining limertinib with a MET inhibitor stems from the co-inhibition of two critical oncogenic signaling pathways. The following diagram illustrates the mechanism of MET-mediated resistance to EGFR inhibition and how dual blockade restores therapeutic efficacy.
Experimental Protocols
To assess the synergistic effects of limertinib and MET inhibitors, a series of in vitro and in vivo experiments are typically conducted.
In Vitro Synergy Assessment
1. Cell Culture:
-
EGFR-mutant NSCLC cell lines with acquired resistance to a third-generation EGFR TKI and confirmed MET amplification (e.g., H1975-OsiR, PC9-OsiR) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells are treated with a dose-response matrix of limertinib and a MET inhibitor, both alone and in combination.
-
Following a 72-hour incubation, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[4]
3. Western Blot Analysis:
-
Cells are treated with limertinib, a MET inhibitor, or the combination for 24 hours.
-
Cell lysates are prepared, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
1. Animal Model:
-
Female BALB/c nude mice (6-8 weeks old) are used.
-
1 x 10^7 EGFR-mutant, MET-amplified NSCLC cells are subcutaneously injected into the right flank of each mouse.
2. Treatment Protocol:
-
When tumors reach a volume of approximately 150-200 mm³, mice are randomized into four groups: (1) Vehicle control, (2) Limertinib alone, (3) MET inhibitor alone, and (4) Limertinib and MET inhibitor combination.
-
Drugs are administered orally, daily for a specified period (e.g., 21 days).
-
Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
3. Pharmacodynamic Analysis:
-
At the end of the study, tumors are excised, and western blot analysis is performed on tumor lysates to assess the in vivo target engagement and downstream signaling inhibition.
Conclusion
The combination of limertinib with a MET inhibitor represents a rational and promising therapeutic strategy to overcome acquired resistance in EGFR-mutant NSCLC driven by MET amplification. Preclinical data from analogous third-generation EGFR TKI and MET inhibitor combinations strongly support the potential for synergistic activity, leading to enhanced tumor growth inhibition. Further preclinical and clinical investigation of the limertinib-MET inhibitor combination is warranted to validate these findings and establish its clinical utility for patients who have developed resistance to EGFR-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Limertinib (diTFA)
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of limertinib (diTFA), a potent third-generation EGFR tyrosine kinase inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.
Limertinib (diTFA), like other potent kinase inhibitors used in cancer research, requires stringent handling procedures to minimize exposure risk. The following information outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for various tasks involving limertinib (diTFA).
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Disposable, solid-front lab coat- Double gloves (chemotherapy-rated)- ANSI Z87.1 compliant safety glasses with side shields- Face shield- NIOSH-approved N95 or higher respirator |
| Preparing Solutions | - Disposable, solid-front lab coat- Double gloves (chemotherapy-rated)- ANSI Z87.1 compliant safety glasses with side shields- Face shield |
| Cell Culture and In Vitro Assays | - Disposable lab coat- Nitrile gloves- ANSI Z87.1 compliant safety glasses |
| Handling Waste | - Disposable, solid-front lab coat- Double gloves (chemotherapy-rated)- ANSI Z87.1 compliant safety glasses with side shields |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of limertinib (diTFA) is mandatory. The following tables outline the key procedural steps.
Operational Plan: Step-by-Step Handling
| Step | Procedure |
| 1. Preparation | Designate a specific area for handling limertinib (diTFA). Ensure a certified chemical fume hood is available for weighing and preparing solutions. Assemble all necessary PPE and a spill kit. |
| 2. Weighing | Tare the balance with a weigh boat. Carefully weigh the desired amount of limertinib (diTFA) powder inside the chemical fume hood. |
| 3. Solubilization | Add the appropriate solvent to the powder in the weigh boat or transfer the powder to a vial before adding the solvent. Cap the vial securely and vortex until the compound is fully dissolved. Limertinib is soluble in DMSO.[1] |
| 4. Use in Experiments | For cell culture and other in vitro assays, add the limertinib (diTFA) solution to the media or buffer in a biological safety cabinet. |
| 5. Decontamination | After use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant). Dispose of all contaminated disposables as cytotoxic waste. |
Disposal Plan: Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, lab coats, weigh boats, and other disposable items must be placed in a designated, sealed, and clearly labeled "Cytotoxic Waste" container. |
| Liquid Waste | Unused or leftover limertinib (diTFA) solutions, as well as contaminated media, must be collected in a clearly labeled, leak-proof "Cytotoxic Liquid Waste" container. Do not pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, and pipette tips must be disposed of in a designated, puncture-resistant "Cytotoxic Sharps" container. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of limertinib (diTFA) from receipt to disposal.
Caption: Workflow for Safe Handling of Limertinib (diTFA).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
